molecular formula C11H10N2O2 B3041672 Methyl 3-(1H-imidazol-1-YL)benzoate CAS No. 335255-85-1

Methyl 3-(1H-imidazol-1-YL)benzoate

Cat. No.: B3041672
CAS No.: 335255-85-1
M. Wt: 202.21 g/mol
InChI Key: CWINGXPWIXWOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-imidazol-1-yl)benzoate (CAS 335255-85-1) is a high-purity benzoate ester derivative incorporating an imidazole heterocycle. This compound serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel active pharmaceutical ingredients (APIs) . With a molecular formula of C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol, it is characterized by its structural features which are common in medicinally relevant compounds . The imidazole ring is a privileged scaffold in medicinal chemistry, known for its extensive biological and pharmaceutical importance. It forms the core structure of several natural substances and commercial drugs, contributing to a wide range of pharmacological activities . Research into imidazole-based hybrids, such as this compound, is a significant area of interest for designing new therapeutic agents, including anticancer leads that target enzymes like carbonic anhydrases . This compound is supplied with a purity of not less than (NLT) 98% , and must be stored sealed in a dry, room temperature environment to ensure stability . Hazard Information: This substance is classified with the signal word "Warning" and may cause harmful effects if swallowed (H302) . Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-imidazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-4-10(7-9)13-6-5-12-8-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWINGXPWIXWOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-(1H-imidazol-1-YL)benzoate. Due to a lack of available experimental data for this specific isomer, this document also presents predicted values from computational models and comparative data from its structural isomer, Methyl 4-(1H-imidazol-1-yl)benzoate, to offer a predictive profile. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties and discusses the general biological significance of the imidazole moiety, a core component of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a benzoate group substituted with an imidazole ring at the meta position. The imidazole moiety is a critical pharmacophore in numerous clinically significant drugs, valued for its ability to engage in various biological interactions.[1][2][3][4][5] A thorough understanding of the physicochemical properties of molecules such as this compound is fundamental for drug discovery and development, influencing aspects from synthesis and formulation to pharmacokinetic and pharmacodynamic profiles. This document serves as a resource for researchers, compiling the available data and methodologies pertinent to the characterization of this compound.

Physicochemical Properties

Table 1: Summary of Quantitative Data for this compound and its Isomer

PropertyThis compoundMethyl 4-(1H-imidazol-1-yl)benzoate
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂[6][7]
Molecular Weight 202.21 g/mol 202.21 g/mol [6][7]
Melting Point Data not available124-127 °C (lit.)[7]
Boiling Point Data not availableData not available
Solubility Data not availableData not available
CAS Number Data not available101184-08-1[6][7]

Experimental Protocols for Physical Property Determination

The following are generalized, standard laboratory protocols for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[8]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Methodology (Simple Distillation):

  • The liquid sample is placed in a round-bottom flask.

  • A distillation apparatus is assembled, including a condenser and a collection flask.

  • The sample is heated, and the temperature of the vapor is monitored with a thermometer.

  • The stable temperature at which the liquid actively boils and condenses is recorded as the boiling point.[8]

Solubility Assessment

Solubility provides insight into the polarity and potential solvent systems for a compound.

Methodology:

  • A small, measured amount of the solute (this compound) is added to a test tube.

  • A specific volume of a chosen solvent (e.g., water, ethanol, acetone, hexane) is added.

  • The mixture is agitated at a constant temperature.

  • Observations are made to determine if the compound dissolves completely, partially, or not at all. This can be quantified using techniques like UV-Vis spectroscopy if the compound has a chromophore.

Synthesis

While a specific synthesis protocol for this compound was not found in the searched literature, a general approach can be inferred from the synthesis of its isomer, Methyl 4-(1H-imidazol-1-yl)benzoate. This typically involves the reaction of a substituted benzoate with imidazole.

Illustrative Synthesis Workflow:

G reagents Methyl 3-halobenzoate + Imidazole reaction Nucleophilic Aromatic Substitution reagents->reaction product This compound reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spec, Melting Point) purification->characterization G cluster_drug Imidazole-Containing Drug cluster_target Biological Target (e.g., Enzyme, Receptor) imidazole Imidazole Moiety target_site Active Site / Binding Pocket imidazole->target_site Interactions interaction_types Hydrogen Bonding Metal Coordination π-π Stacking target_site->interaction_types

References

Methyl 3-(1H-imidazol-1-YL)benzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(1H-imidazol-1-yl)benzoate, detailing its chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzoate group where the benzene ring is substituted at the 3-position with a 1H-imidazol-1-yl group.

  • IUPAC Name: this compound

  • Chemical Structure:

    • A benzene ring is centrally located.

    • An ester group (-COOCH₃) is attached to the first carbon of the benzene ring.

    • An imidazole ring is attached via a nitrogen atom to the third carbon of the benzene ring.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available in the public domain. However, key molecular descriptors can be calculated based on its structure. The related precursor, 3-(1H-imidazol-1-yl)benzoic acid, has a reported CAS Number of 108035-47-8.[1]

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂Calculated
Molecular Weight202.21 g/mol Calculated
InChI Key (for precursor acid)ZGRKUYBDLZMGQH-UHFFFAOYSA-N[2]
SMILES (for precursor acid)O=C(O)c1cccc(n2cncc2)c1

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step process: first, the synthesis of the precursor acid, 3-(1H-imidazol-1-yl)benzoic acid, followed by its esterification.

Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This step can be achieved via a nucleophilic aromatic substitution reaction, similar to the synthesis of related imidazole-substituted benzoic acids.[2][3]

  • Reactants:

    • Methyl 3-bromobenzoate or Methyl 3-fluorobenzoate

    • Imidazole

    • A base, such as potassium carbonate (K₂CO₃)

    • A high-boiling point polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Methodology:

    • To a solution of methyl 3-halobenzoate in DMSO, add imidazole and potassium carbonate.

    • Heat the reaction mixture at an elevated temperature (e.g., 110-120°C) for several hours (typically 3-10 hours).[3][4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

    • Filter the crude product, wash with water, and then perform hydrolysis of the methyl ester to the carboxylic acid using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidic workup).

    • Purify the resulting 3-(1H-imidazol-1-yl)benzoic acid by recrystallization.

Step 2: Fischer Esterification to Yield this compound

The synthesized carboxylic acid is then esterified to the desired methyl ester. This is a standard acid-catalyzed esterification.[5][6][7]

  • Reactants:

    • 3-(1H-imidazol-1-yl)benzoic acid

    • Methanol (CH₃OH), serving as both reactant and solvent

    • A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Methodology:

    • Dissolve 3-(1H-imidazol-1-yl)benzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the reaction mixture for several hours (typically 2-16 hours) until the reaction is complete, as monitored by TLC.[8]

    • After cooling to room temperature, neutralize the excess acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude this compound using column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Fischer Esterification reagent reagent intermediate intermediate product product process process A Methyl 3-halobenzoate P1 Nucleophilic Aromatic Substitution A->P1 B Imidazole B->P1 C K2CO3 in DMSO C->P1 I1 3-(1H-imidazol-1-yl)benzoic acid P1->I1 P2 Esterification I1->P2 D Methanol (excess) D->P2 E H2SO4 (catalyst) E->P2 F This compound P2->F

Caption: Synthesis pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 3-(1H-imidazol-1-yl)benzoate, a key building block in pharmaceutical and materials science. We present a detailed analysis of three core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. This document includes detailed experimental protocols, a comparative analysis of the methodologies, and quantitative data to aid researchers in selecting the most suitable pathway for their specific needs. Visual representations of the reaction workflows are provided to enhance understanding.

Introduction

This compound is a valuable intermediate characterized by the presence of an imidazole ring linked to a benzoate moiety. This unique structure imparts specific electronic and steric properties, making it a crucial component in the synthesis of a wide range of biologically active molecules and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide explores the most common and effective methods for its preparation, providing detailed insights into the reaction mechanisms, experimental setups, and comparative advantages of each approach.

Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of the C-N bond between the imidazole ring and the benzene ring of the methyl benzoate scaffold. The three main strategies to achieve this are:

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach involving the displacement of a suitable leaving group on the aromatic ring by the imidazole nucleophile.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for C-N bond formation.

  • Ullmann Condensation: A classic copper-catalyzed method for the formation of aryl-nitrogen bonds.

The following sections will delve into the specifics of each pathway.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the most direct and cost-effective method for the synthesis of N-aryl imidazoles, provided a suitable substrate with a strong electron-withdrawing group and a good leaving group is available. In the case of this compound, the ester group provides moderate activation, making this pathway feasible, especially with a highly reactive leaving group like fluorine.

Reaction Scheme

SNAr Reactant1 Methyl 3-fluorobenzoate Reaction Heat Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Base K2CO3 Base->Reaction Solvent DMSO Solvent->Reaction Product This compound Byproduct KF + KHCO3 Reaction->Product Reaction->Byproduct

Caption: General workflow for the SNAr synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the isomeric Methyl 4-(1H-imidazol-1-yl)benzoate and is expected to provide the desired 3-isomer with similar efficiency.[1]

Materials:

  • Methyl 3-fluorobenzoate

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-fluorobenzoate (1.0 eq).

  • Add imidazole (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, which should precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data
ParameterValue/ConditionReference
Starting Material Methyl 3-fluorobenzoateAdapted from[1]
Reagents Imidazole, K₂CO₃Adapted from[1]
Solvent DMSOAdapted from[1]
Temperature 120 °CAdapted from[1]
Reaction Time 3 - 5 hoursAdapted from[1]
Expected Yield >80% (based on 4-isomer)Adapted from[1]

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful when the SNAr pathway is not viable due to a less reactive aryl halide (e.g., bromide or chloride) or the presence of sensitive functional groups.

Reaction Scheme

Buchwald_Hartwig Reactant1 Methyl 3-bromobenzoate Reaction Heat Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XantPhos) Ligand->Reaction Base Base (e.g., Cs2CO3, K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product This compound Byproducts Salts Reaction->Product Reaction->Byproducts

Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.

Experimental Protocol

The following is a general protocol based on established Buchwald-Hartwig amination procedures for N-arylation of imidazoles.

Materials:

  • Methyl 3-bromobenzoate

  • Imidazole

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add to a dry Schlenk tube: palladium(II) acetate (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).

  • Add methyl 3-bromobenzoate (1.0 eq) and imidazole (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Microwave-Assisted Variation:

Microwave irradiation can significantly reduce reaction times for Buchwald-Hartwig aminations, often from hours to minutes.[3] The reaction would be set up similarly in a microwave-safe vial and heated in a microwave reactor at a set temperature (e.g., 100-150 °C) for 10-30 minutes.

Quantitative Data
ParameterValue/ConditionReference
Starting Material Methyl 3-bromobenzoateGeneral Protocol
Catalyst 1-5 mol% Pd(OAc)₂General Protocol
Ligand 1.2-6 mol% XantPhosGeneral Protocol
Base Cs₂CO₃ or K₃PO₄General Protocol
Solvent Toluene or 1,4-dioxaneGeneral Protocol
Temperature 80 - 110 °CGeneral Protocol
Reaction Time 2 - 24 hoursGeneral Protocol
Expected Yield 60 - 95%General Protocol

Pathway III: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[4] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative as copper catalysts are generally less expensive than palladium catalysts. Modern modifications with various ligands have allowed for milder reaction conditions.

Reaction Scheme

Ullmann_Condensation Reactant1 Methyl 3-iodobenzoate Reaction Heat Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Catalyst Cu(I) salt (e.g., CuI) Catalyst->Reaction Ligand Ligand (e.g., Phenanthroline) Ligand->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction Product This compound Byproducts Salts Reaction->Product Reaction->Byproducts

Caption: General workflow for the Ullmann condensation synthesis of this compound.

Experimental Protocol

The following is a general protocol for a ligand-accelerated Ullmann N-arylation of imidazole.

Materials:

  • Methyl 3-iodobenzoate (preferred over bromide for higher reactivity)

  • Imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or a similar ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Add methyl 3-iodobenzoate (1.0 eq) and imidazole (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 110-150 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be lengthy, often 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through celite to remove the copper salts.

  • Wash the filtrate with water and brine to remove the DMF or NMP.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ParameterValue/ConditionReference
Starting Material Methyl 3-iodobenzoateGeneral Protocol
Catalyst 5-10 mol% CuIGeneral Protocol
Ligand 10-20 mol% 1,10-PhenanthrolineGeneral Protocol
Base K₂CO₃ or Cs₂CO₃General Protocol
Solvent DMF or NMPGeneral Protocol
Temperature 110 - 150 °CGeneral Protocol
Reaction Time 24 - 48 hoursGeneral Protocol
Expected Yield 50 - 85%General Protocol

Comparative Analysis of Synthesis Pathways

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst Not requiredPalladium-basedCopper-based
Cost Generally lowestHighest (due to Palladium and ligands)Moderate
Substrate Scope Limited to activated aryl halides (F > Cl)Broad (Cl, Br, I, OTf)Broad (I > Br > Cl)
Reaction Conditions Often requires high temperaturesMilder conditions, often lower temperaturesTypically requires high temperatures
Reaction Time ModerateCan be very fast (especially with microwave)Generally longer
Functional Group Tolerance ModerateExcellentGood
Environmental Impact Can use greener solvents, but high tempsPalladium is a heavy metalCopper is less toxic than Palladium
Scalability Good for suitable substratesCan be challenging due to catalyst cost and removalGood, often used in industrial processes

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance for specific reaction conditions.

  • For a cost-effective and direct synthesis on a large scale, Nucleophilic Aromatic Substitution of methyl 3-fluorobenzoate is the recommended approach.

  • For versatility, high yields with a broader range of starting materials (including bromides and chlorides), and milder conditions, the Buchwald-Hartwig Amination is the superior choice, with microwave-assisted protocols offering significant time advantages.

  • The Ullmann Condensation provides a reliable and more economical alternative to palladium-catalyzed methods, particularly when using aryl iodides, although it may require more forcing conditions.

This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this compound and to adapt these methods for the preparation of related compounds.

References

Technical Guide: Physicochemical Properties of Methyl 3-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Data

The following tables summarize the predicted and inferred physicochemical properties of Methyl 3-(1H-imidazol-1-yl)benzoate. These values are derived from the known characteristics of methyl benzoate and imidazole, as well as data from the isomeric Methyl 4-(1H-imidazol-1-yl)benzoate.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterPoorly solubleThe parent molecule, methyl benzoate, is poorly soluble in water[1][2]. The addition of the polar imidazole group may slightly increase aqueous solubility compared to methyl benzoate alone, but overall low solubility is expected.
EthanolSolubleMethyl benzoate is soluble in ethanol[3]. Imidazole is also soluble in polar organic solvents.
Dimethyl Sulfoxide (DMSO)SolubleImidazole and benzoate esters generally exhibit good solubility in DMSO[3].
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent in which both constituent moieties are expected to be soluble[3].
Dichloromethane (DCM)SolubleA common organic solvent for compounds of intermediate polarity.
HexaneSparingly soluble to insolubleMethyl benzoate is miscible with many organic solvents, but the polarity of the imidazole ring will likely reduce solubility in non-polar solvents like hexane[1].

Table 2: Predicted Stability Profile of this compound

ConditionPredicted StabilityRationale and Potential Degradation Pathways
Acidic (Aqueous) Susceptible to hydrolysisThe ester linkage is susceptible to acid-catalyzed hydrolysis to yield 3-(1H-imidazol-1-yl)benzoic acid and methanol.
Basic (Aqueous) Susceptible to hydrolysisThe ester linkage is susceptible to base-catalyzed hydrolysis (saponification) to form the corresponding carboxylate salt and methanol. The imidazole ring is generally stable to base but can be susceptible to base-mediated autoxidation in solution[4].
Oxidative (e.g., H₂O₂) Potentially susceptibleThe imidazole ring can be susceptible to oxidation[4].
Thermal Likely stable at ambient temperaturesSolid-state stability is expected to be good under standard storage conditions. Stability would be dependent on the melting point, which is not known for this isomer. The related Methyl 4-(1H-imidazol-1-yl)benzoate has a melting point of 124-127 °C[5].
Photostability Potentially susceptibleImidazole-containing compounds can be sensitive to photodegradation in solution[4].

Experimental Protocols

Given the absence of empirical data, the following sections detail standard operating procedures for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility via the Shake-Flask Method

This method is considered the gold standard for solubility determination[6].

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the samples to stand to let undissolved solid settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

3. Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 Allow to stand for sedimentation equil1->equil2 sep1 Centrifuge samples equil2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Quantify concentration by HPLC sep2->analysis1

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines[7][8][9].

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

2. Procedure for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1N HCl. Heat the solution (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1N NaOH. Keep at room temperature or heat gently.

  • Oxidation: Dissolve the compound and add 3-30% H₂O₂. Store in the dark at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven.

  • Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

3. Analytical Method Development:

  • Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products.

  • Analyze the stressed samples using the developed HPLC method with a PDA or MS detector to identify and characterize the degradation products.

  • Validate the analytical method for specificity, linearity, accuracy, precision, and robustness.

4. Formal Stability Study:

  • Store at least three batches of the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) using the validated stability-indicating method.

G Forced Degradation and Stability Study Workflow cluster_stress Forced Degradation cluster_method Method Development cluster_stability Formal Stability Study stress1 Acid Hydrolysis method1 Develop HPLC Method stress1->method1 stress2 Base Hydrolysis stress2->method1 stress3 Oxidation stress3->method1 stress4 Thermal stress4->method1 stress5 Photolytic stress5->method1 method2 Analyze Stressed Samples method1->method2 method3 Validate Method method2->method3 stab1 Store under ICH Conditions method3->stab1 stab2 Analyze at Time Points stab1->stab2 G Generalized Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruitment Ligand Growth Factor Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Translocation Inhibitor Imidazole Derivative (Potential Inhibitor) Inhibitor->RTK Inhibition

References

An In-depth Technical Guide to Methyl 3-(1H-imidazol-1-YL)benzoate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1H-imidazol-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate core substituted with an imidazole ring at the meta-position. While direct literature on this specific isomer is sparse, its structural motifs are prevalent in a wide array of biologically active molecules. This technical guide outlines a plausible synthetic pathway for this compound, based on established methodologies for analogous compounds. It further compiles physicochemical data and discusses the potential therapeutic applications of this compound class, particularly as kinase inhibitors in cell signaling pathways. This document serves as a foundational resource for researchers interested in the synthesis and exploration of novel imidazole-containing compounds for drug discovery.

Introduction and Historical Context

The discovery and history of this compound are not well-documented in publicly available scientific literature. Its significance primarily arises from its chemical structure, which combines an imidazole ring with a methyl benzoate scaffold. Imidazole derivatives are of immense interest in medicinal chemistry due to their versatile biological activities, including antifungal, anti-inflammatory, and anticancer properties. They are known to act as inhibitors for a variety of enzymes, including kinases, by mimicking histidine residues in protein binding sites. The benzoate moiety, a common scaffold in drug design, provides a stable and synthetically tractable core. This guide, therefore, extrapolates from the broader knowledge of imidazole and benzoate chemistry to provide a comprehensive overview of this specific, yet under-researched, molecule.

Physicochemical Properties

Property3-(1H-imidazol-1-yl)benzoic acidMethyl 4-(1H-imidazol-1-yl)benzoateThis compound (Predicted)
CAS Number 108035-47-8101184-08-1Not assigned
Molecular Formula C₁₀H₈N₂O₂C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂
Molecular Weight 188.18 g/mol 202.21 g/mol 202.21 g/mol
Melting Point Not available124-127 °CNot available
Solubility Poorly soluble in waterNot availablePredicted to be poorly soluble in water, soluble in organic solvents
pKa ~4-5 (carboxylic acid), ~7 (imidazole)Not applicable~7 (imidazole)

Synthesis and Experimental Protocols

A definitive, published synthesis for this compound is not available. However, a robust synthetic route can be proposed based on well-established organometallic cross-coupling reactions to form the C-N bond, followed by a standard esterification.

Synthesis of 3-(1H-imidazol-1-yl)benzoic acid (Intermediate)

The key intermediate, 3-(1H-imidazol-1-yl)benzoic acid, can be synthesized via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol (Ullmann Condensation):

  • To a sealable reaction vessel, add methyl 3-bromobenzoate (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • Seal the vessel and heat the reaction mixture to 120-140°C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography.

  • For the synthesis of the carboxylic acid, start with 3-bromobenzoic acid. After the coupling reaction, an acidic workup will yield 3-(1H-imidazol-1-yl)benzoic acid.

Esterification to this compound

The final product can be obtained through Fischer esterification of the intermediate carboxylic acid.

Experimental Protocol (Fischer Esterification):

  • Suspend 3-(1H-imidazol-1-yl)benzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis of 3-(1H-imidazol-1-yl)benzoic acid cluster_1 Esterification 3-bromobenzoic acid 3-bromobenzoic acid ullmann Ullmann Condensation (CuI, K2CO3, DMF, heat) 3-bromobenzoic acid->ullmann imidazole imidazole imidazole->ullmann intermediate 3-(1H-imidazol-1-yl)benzoic acid ullmann->intermediate esterification Fischer Esterification (Methanol, H2SO4, heat) intermediate->esterification final_product This compound esterification->final_product

Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the imidazole moiety is a well-known pharmacophore in many kinase inhibitors.[1][2][3][4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazole-containing compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.

Many benzimidazole derivatives have shown potent inhibitory activity against a range of kinases, including EGFR, HER2, and CDK2.[1] Given its structure, it is plausible that this compound or its derivatives could exhibit similar inhibitory effects on various kinase signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are frequently overactive in cancer.

G cluster_pathway Hypothetical Kinase Inhibition gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide provides a foundational framework for its synthesis, based on established chemical principles. The structural similarities to known kinase inhibitors suggest that this compound and its derivatives could be valuable candidates for screening in drug discovery programs, particularly in oncology. Further research is warranted to synthesize and characterize this compound, and to evaluate its biological activity in relevant cellular and biochemical assays. This would be a crucial step in uncovering the true therapeutic potential of this and related imidazole-based compounds.

References

Preliminary Research on the Biological Activity of Methyl 3-(1H-imidazol-1-YL)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary research on the potential biological activities of Methyl 3-(1H-imidazol-1-YL)benzoate. Direct experimental data for this specific compound is limited in publicly available literature. The information presented herein is largely extrapolated from studies on structurally related imidazole and benzimidazole derivatives and should be used as a guide for future research.

Introduction

This compound is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate moiety at the meta position. The imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known bioactivities of its structural analogs. Detailed experimental protocols for investigating these potential activities and relevant signaling pathways are also presented to facilitate further research and drug discovery efforts.

Potential Biological Activities

Based on the extensive research on imidazole-containing compounds, this compound is hypothesized to possess the following biological activities:

  • Anticancer Activity: Imidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2][3][4][5][6]

  • Antimicrobial Activity: The imidazole ring is a core component of many antifungal and antibacterial agents. These compounds often exert their antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes.[7][8]

  • Enzyme Inhibition: Various imidazole derivatives have been shown to inhibit specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.[9][10]

Data Presentation: Biological Activity of Structurally Related Imidazole Derivatives

The following tables summarize the reported biological activities of imidazole derivatives structurally related to this compound. This data provides a basis for predicting the potential potency of the target compound.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][11][12]triazol-3(5H)-ylidene)benzamideSISO (cervical cancer)2.38[13]
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][11][12]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamideRT-112 (bladder cancer)3.77[13]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7, HepG2, HCT-116< 5[14][15]
W24 (a 3-amino-1H-indazole derivative)HGC-27 (gastric cancer)0.43[1]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
HL1 (an imidazole derivative)Staphylococcus aureus625[7]
HL1 (an imidazole derivative)MRSA1250[7]
HL2 (an imidazole derivative)Staphylococcus aureus625[7]
HL2 (an imidazole derivative)MRSA625[7]
5i (a benzimidazole derivative)Various bacteria and fungiNot specified, but highly active[16]

Table 3: Enzyme Inhibitory Activity of Selected Imidazole Derivatives

CompoundEnzymeIC50 (nM)Reference
AA6 (an imidazole derivative)p38 MAP Kinase403.57[9][10]
Adezmapimod (SB203580)p38 MAP Kinase222.44[9][10]
Imidazolium Salt DerivativeAcetylcholinesterase (AChE)8.30 - 120.77[17][18]
Imidazolium Salt DerivativeCarbonic Anhydrase I (hCA I)16.97 - 84.45[17][18]
Imidazolium Salt DerivativeCarbonic Anhydrase II (hCA II)14.09 - 69.33[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for the synthesis of similar 1-aryl-imidazole derivatives.

reagents Methyl 3-aminobenzoate + Reagent for Imidazole Ring Formation conditions Reaction Conditions (e.g., Solvent, Temperature, Catalyst) reagents->conditions 1. product This compound conditions->product 2. purification Purification (e.g., Chromatography, Recrystallization) product->purification 3. characterization Characterization (NMR, MS, IR) purification->characterization 4.

General Synthesis Workflow

Procedure: A common method involves the reaction of an appropriate aniline derivative with a reagent that forms the imidazole ring. For this compound, one could start with methyl 3-aminobenzoate. The specific reagents and conditions would need to be optimized based on literature precedents for similar transformations.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][19]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 seed_cells Seed cells in 96-well plate incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add test compound (serial dilutions) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (1-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

prepare_compound Prepare serial dilutions of test compound in 96-well plate inoculate_plate Inoculate wells with microbial suspension prepare_compound->inoculate_plate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate plate under appropriate conditions inoculate_plate->incubate_plate read_mic Determine MIC by visual inspection or absorbance reading incubate_plate->read_mic

Broth Microdilution Workflow

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

Kinase activity can be measured using various assay formats, including fluorescence-based, luminescence-based, or radiometric assays. A generic fluorescence-based assay protocol is described below.

prepare_reagents Prepare kinase, substrate, ATP, and test compound reaction_setup Combine reagents in a 96- or 384-well plate prepare_reagents->reaction_setup incubate_reaction Incubate at room temperature or 30°C reaction_setup->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction detect_signal Detect fluorescence signal stop_reaction->detect_signal analyze_data Calculate % inhibition and IC50 detect_signal->analyze_data

Kinase Inhibition Assay Workflow

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a specific substrate (e.g., a fluorescently labeled peptide), ATP, and this compound at various concentrations.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the fluorescence signal, which corresponds to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Potential Signaling Pathways in Anticancer Activity

Based on studies of related imidazole derivatives, this compound may exert its potential anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[1][3][4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazole This compound (Hypothesized Target) Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Imidazole->mTORC1 Inhibits

PI3K/Akt/mTOR Pathway Inhibition

Ras/Raf/MEK/ERK Signaling Pathway

This pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.[2][5][6][25][26]

GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Imidazole This compound (Hypothesized Target) Imidazole->Raf Inhibits Imidazole->MEK Inhibits

Ras/Raf/MEK/ERK Pathway Inhibition

Conclusion

While direct biological data for this compound is currently unavailable, the extensive body of research on structurally similar imidazole derivatives strongly suggests its potential as a bioactive compound with possible anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a foundational framework for initiating a comprehensive investigation into the biological activities of this compound. The detailed experimental protocols and highlighted signaling pathways offer a clear roadmap for researchers to explore its therapeutic potential. Further synthesis and rigorous biological evaluation are warranted to elucidate the specific activities and mechanisms of action of this compound.

References

An In-depth Technical Guide on the Thermochemical Properties of Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-(1H-imidazol-1-YL)benzoate is a heterocyclic compound incorporating both a benzoate ester and an imidazole ring. Such structures are of significant interest in medicinal chemistry and materials science. Understanding the thermochemical properties of this molecule is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This guide collates available data on related compounds and details the experimental methodologies required for the determination of key thermochemical parameters.

Physicochemical and Thermochemical Data of Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the available information for Methyl 4-(1H-imidazol-1-YL)benzoate, Methyl Benzoate, and Imidazole.

Table 1: Physicochemical Properties of Methyl 4-(1H-imidazol-1-YL)benzoate

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₂[1]
Molecular Weight202.21 g/mol [1]
Melting Point124-127 °C
Assay99%

Table 2: Thermochemical Properties of Methyl Benzoate

PropertyValueReference
Enthalpy of Formation (Liquid, ΔfHₘ°(l)) -332.8 ± 4.0 kJ·mol⁻¹[2][3]
Enthalpy of Combustion (ΔcH°) -3956.7 ± 3.1 kJ·mol⁻¹[2][3]
Enthalpy of Formation (Gas, ΔfHₘ°(g)) -276.1 ± 4.0 kJ·mol⁻¹[2][3]

Table 3: Thermochemical Properties of 1H-Imidazole

PropertyValueReference
Enthalpy of Combustion (Crystal) -1763.4 ± 0.4 kJ·mol⁻¹[4]
Enthalpy of Formation (Crystal, ΔfHₘ°(cr)) 49.6 ± 0.5 kJ·mol⁻¹[4]
Enthalpy of Sublimation (ΔsubHₘ°) 77.2 ± 1.0 kJ·mol⁻¹[4]
Enthalpy of Formation (Gas, ΔfHₘ°(g)) 126.8 ± 1.1 kJ·mol⁻¹[4]

Synthesis of a Related Isomer: Methyl 4-(1H-imidazol-1-yl)benzoate

While a specific synthesis for the 3-isomer was not found, a procedure for the 4-isomer has been documented and is detailed below as a likely analogous route.

Reaction Scheme:

Methyl 4-fluorobenzoate reacts with imidazole in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) to yield Methyl 4-(1H-imidazol-1-yl)benzoate.

Detailed Protocol: [5]

  • Combine 101.6 g (0.65 mol) of methyl 4-fluorobenzoate, 66.65 g (0.98 mol) of imidazole, and 182.0 g (1.31 mol) of potassium carbonate in dimethyl sulfoxide.

  • Heat the reaction mixture at approximately 120°C for about 3 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the cooled solution into 500 mL of cold water.

  • Filter the resulting precipitate to obtain the crystalline product of Methyl 4-(1H-imidazol-1-yl)benzoate.

Experimental Protocols for Thermochemical Analysis

The following are detailed methodologies for key experiments used to determine the thermochemical properties of organic compounds.

4.1. Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.[6][7] The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the sample is placed in a crucible within the bomb calorimeter. A fuse wire of known length is attached to the ignition circuit, with its end in contact with the sample.[8]

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.[8]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat released by the ignition wire and any side reactions.[9]

4.2. Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat flow associated with thermal transitions in a material, including melting (fusion).[10][11]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate, typically in the range of 1-10 °C/min.

  • Data Collection: The sample and reference are heated, and the differential heat flow required to maintain both at the same temperature is measured as a function of temperature.

  • Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[12]

4.3. Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is used to measure the vapor pressure of a solid with a very low vapor pressure, from which the enthalpy of sublimation can be derived.[13][14]

Methodology:

  • Sample Preparation: The solid sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

  • Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[15]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass of the sample, and A is the area of the orifice.[16]

  • Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures to obtain vapor pressure as a function of temperature. The enthalpy of sublimation (ΔHsub) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[14][15]

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

G cluster_0 Bomb Calorimetry Workflow A Weigh Sample & Prepare Fuse B Assemble & Pressurize Bomb A->B C Equilibrate in Calorimeter B->C D Ignite Sample C->D E Record Temperature Change D->E F Calculate Enthalpy of Combustion E->F

Caption: Generalized workflow for Bomb Calorimetry.

G cluster_1 Differential Scanning Calorimetry Workflow A Weigh & Seal Sample in Pan B Place Sample & Reference in DSC A->B C Apply Heating Program B->C D Measure Differential Heat Flow C->D E Analyze Thermogram D->E F Determine Enthalpy of Fusion E->F

Caption: Generalized workflow for DSC analysis.

G cluster_2 Knudsen Effusion Method Workflow A Place Sample in Knudsen Cell B Heat in High Vacuum A->B C Measure Rate of Mass Loss B->C D Calculate Vapor Pressure C->D E Repeat at Different Temperatures D->E F Determine Enthalpy of Sublimation E->F

Caption: Generalized workflow for the Knudsen Effusion method.

References

Methodological & Application

Application Notes and Protocols for Methyl 3-(1H-imidazol-1-YL)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-1-YL)benzoate is a versatile bifunctional building block in organic synthesis, incorporating a reactive imidazole moiety and a methyl ester. This unique combination allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The imidazole ring can participate in N-arylation reactions and can be a key pharmacophore in various biologically active compounds. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to other functional groups such as amides and hydrazides, further expanding its synthetic utility. These derivatives are of significant interest in drug discovery, notably in the development of kinase inhibitors.

Chemical Properties and Reactions

This compound can undergo several key reactions, making it a strategic starting material for the synthesis of a diverse range of derivatives.

Key Reactions:

  • Synthesis: The primary route to this compound involves the nucleophilic aromatic substitution of a suitable methyl 3-halobenzoate (e.g., fluoro- or bromobenzoate) with imidazole. The Ullmann condensation offers an alternative pathway, particularly from methyl 3-bromobenzoate, employing a copper catalyst.

  • Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield 3-(1H-imidazol-1-yl)benzoic acid. This carboxylic acid is a common intermediate for the synthesis of amides and other derivatives.

  • Amidation: The corresponding carboxylic acid can be coupled with various amines to form a wide array of amide derivatives.

  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate affords 3-(1H-imidazol-1-yl)benzohydrazide, a key precursor for the synthesis of hydrazones and various heterocyclic compounds.

Applications in Organic Synthesis

The 3-(1H-imidazol-1-yl)benzoic acid scaffold, readily accessible from this compound, is a prominent feature in the development of kinase inhibitors and other biologically active molecules.

Building Block for Kinase Inhibitors

The 3-(1H-imidazol-1-yl)phenyl moiety is a key structural component in a variety of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a scaffold, this moiety can be elaborated with other pharmacophoric groups to generate potent and selective inhibitors.

Example Application:

Derivatives of 3-(1H-imidazol-1-yl)benzoic acid have been utilized in the synthesis of compounds targeting various tyrosine kinases. The general strategy involves the amidation of the benzoic acid with an appropriate amine-containing fragment, which often provides additional binding interactions with the target kinase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the regioisomeric Methyl 4-(1H-imidazol-1-yl)benzoate.

Reaction Scheme:

G reactant1 Methyl 3-fluorobenzoate plus1 + arrow reactant1->arrow reactant2 Imidazole reactant2->arrow product This compound plus2 K2CO3, DMSO

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 3-fluorobenzoate154.1410.0 g0.065 mol
Imidazole68.086.6 g0.097 mol
Potassium Carbonate138.2118.0 g0.130 mol
Dimethyl sulfoxide (DMSO)-100 mL-

Procedure:

  • To a stirred solution of imidazole (0.097 mol) and potassium carbonate (0.130 mol) in dimethyl sulfoxide (100 mL), add methyl 3-fluorobenzoate (0.065 mol).

  • Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: ~75-85%

Protocol 2: Hydrolysis of this compound

Reaction Scheme:

G reactant1 This compound plus1 + NaOH (aq) arrow reactant1->arrow product 3-(1H-imidazol-1-yl)benzoic acid arrow->product reflux Reflux G reactant1 This compound plus1 + arrow reactant1->arrow reactant2 Hydrazine Hydrate reactant2->arrow product 3-(1H-imidazol-1-yl)benzohydrazide reflux Reflux, Ethanol Synthetic_Pathway Methyl 3-fluorobenzoate Methyl 3-fluorobenzoate This compound This compound Methyl 3-fluorobenzoate->this compound Imidazole, K2CO3, DMSO Imidazole Imidazole Imidazole->this compound 3-(1H-imidazol-1-yl)benzoic acid 3-(1H-imidazol-1-yl)benzoic acid This compound->3-(1H-imidazol-1-yl)benzoic acid NaOH, H2O, Reflux 3-(1H-imidazol-1-yl)benzohydrazide 3-(1H-imidazol-1-yl)benzohydrazide This compound->3-(1H-imidazol-1-yl)benzohydrazide N2H4.H2O, EtOH, Reflux Amide Derivatives Amide Derivatives 3-(1H-imidazol-1-yl)benzoic acid->Amide Derivatives R-NH2, Coupling Agent Kinase Inhibitors Kinase Inhibitors Amide Derivatives->Kinase Inhibitors Hydrazone Derivatives Hydrazone Derivatives 3-(1H-imidazol-1-yl)benzohydrazide->Hydrazone Derivatives R-CHO

Application of Methyl 3-(1H-imidazol-1-YL)benzoate and its Analogs in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(1H-imidazol-1-YL)benzoate is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate scaffold. While specific research on the 3-isomer is limited, the broader class of imidazole and benzimidazole derivatives represents a rich source of pharmacologically active agents with diverse therapeutic potential.[1][2][3][4][5][6][7][8] This document provides an overview of the potential applications of this compound and its analogs in drug discovery, focusing on their established roles as anticancer, antifungal, and antibacterial agents. The protocols and data presented are based on studies of closely related imidazole derivatives and serve as a guide for the investigation of this specific compound.

The imidazole moiety is a key structural component in many existing drugs and biologically active molecules.[1][2][5][9] Its ability to participate in hydrogen bonding and coordinate with metal ions allows it to interact with a wide range of biological targets, including enzymes and receptors.[6]

Potential Therapeutic Applications

Anticancer Activity

Imidazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[1][3][4][5][10]

a. Kinase Inhibition: Many imidazole derivatives act as inhibitors of protein kinases, which are crucial for cancer cell proliferation, differentiation, and survival.[1][5] For instance, they can target kinases such as VEGFR-2 and EGFR, which are overexpressed in various cancers.[1][4]

b. Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[1]

c. DNA Intercalation and Topoisomerase Inhibition: Benzimidazole derivatives, structurally similar to purines, can interact with DNA and inhibit enzymes like topoisomerase, which are essential for DNA replication and repair in cancer cells.[3][11]

Quantitative Data on Anticancer Activity of Imidazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole-1,2,4-oxadiazole hybridMCF-7 (Breast)3.02[4]
Imidazole-triazole-coumarin hybridMCF-7 (Breast)3.36[4]
Imidazole-containing aromatic amideK-562 (Leukemia)5.66[4]
2-Phenyl benzimidazole derivativeMCF-7 (Breast)3.37[1]
Purine derivativeMDA-MB-231 (Breast)1.22[1]
Antifungal Activity

Imidazole-based compounds are well-established as antifungal agents.[2][9][12][13][14] Many commercially available antifungal drugs, such as ketoconazole and miconazole, contain an imidazole core.[2][9]

a. Inhibition of Ergosterol Biosynthesis: The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase.[9][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[9][13]

Quantitative Data on Antifungal Activity of Imidazole Derivatives:

Compound ClassFungal StrainMIC (µg/mL)Reference
Imidazole-functionalized chitosanR. solani1000 (99% inhibition)[14]
Imidazole derivativeCandida spp.Not specified[2]
1-Alkyl-4-(3,4-dichlorophenyl)imidazoleTrichophyton spp.Not specified[12]
Antibacterial Activity

Derivatives of imidazole have also shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[15][16][17][18][19] The lipophilicity of these compounds, which can be modified by altering substituents on the imidazole ring, plays a crucial role in their antibacterial efficacy.[18]

Quantitative Data on Antibacterial Activity of Imidazole Derivatives:

Compound ClassBacterial StrainActivityReference
Imidazole derivativeE. coli, B. subtilisBacteriostatic & Bactericidal[18]
Imidazole derivativeGram-positive & Gram-negativeGrowth inhibition[15]
Imidazolone derivativeXanthomonas oryzaeGood activity

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of methyl 4-(1H-imidazol-1-yl)benzoate, which can be adapted for the 3-isomer, involves the reaction of a methyl halobenzoate with imidazole.[20]

Protocol:

  • Combine methyl 3-fluorobenzoate (1 equivalent), imidazole (1.5 equivalents), and potassium carbonate (2 equivalents) in dimethylsulfoxide (DMSO).

  • Heat the reaction mixture at 120°C for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the solution to room temperature and pour it into cold water.

  • Filter the resulting precipitate to collect the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound analog) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[21]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

  • MBC Determination: To determine the minimal bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial bacterial population is the MBC.[21]

Signaling Pathways and Experimental Workflows

The therapeutic effects of imidazole derivatives are often mediated through their interaction with specific signaling pathways.

Kinase Inhibitor Signaling Pathway

Antifungal Mechanism of Action

General Drug Discovery Workflow

Conclusion

While direct experimental data for this compound is not extensively available, the established and diverse pharmacological activities of the broader imidazole and benzimidazole classes of compounds highlight its potential as a valuable scaffold in the development of new therapeutic agents. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the anticancer, antifungal, and antibacterial properties of this specific molecule and its derivatives. Further investigation into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Note: Experimental Procedures for Scaling Up Methyl 3-(1H-imidazol-1-YL)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of Methyl 3-(1H-imidazol-1-YL)benzoate, a key building block in pharmaceutical and materials science. Three primary scalable synthetic routes are presented: Nucleophilic Aromatic Substitution (SNAr), Ullmann-type C-N Coupling, and Buchwald-Hartwig Amination. Each method is detailed with step-by-step protocols, scale-up considerations, and a comparative analysis of reaction parameters to guide the selection of the most appropriate method based on scale, cost, and equipment availability.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved via the formation of a carbon-nitrogen bond between an imidazole ring and a methyl 3-halobenzoate derivative. The choice of synthetic strategy often depends on the cost and availability of the starting halide, desired reaction conditions (temperature, time), and the tolerance of other functional groups. The three most common and scalable methods are illustrated below.

cluster_start Starting Materials cluster_product Product cluster_methods Synthetic Methods SM1 Methyl 3-Halobenzoate (X = F, Br, I) M1 SNAr SM1->M1 K₂CO₃, DMSO (X=F) M2 Ullmann Coupling SM1->M2 CuI, Ligand, Base (X=Br, I) M3 Buchwald-Hartwig Amination SM1->M3 Pd Catalyst, Ligand, Base (X=Br, I) SM2 Imidazole SM2->M1 K₂CO₃, DMSO (X=F) SM2->M2 CuI, Ligand, Base (X=Br, I) SM2->M3 Pd Catalyst, Ligand, Base (X=Br, I) P This compound M1->P M2->P M3->P

Caption: Synthetic pathways to this compound.

Comparison of Synthesis Methods

The selection of a synthetic route for scale-up involves trade-offs between catalyst cost, reaction temperature, time, and overall yield. The following table summarizes the key parameters for the detailed protocols.

Parameter Method 1: SNAr Method 2: Ullmann Coupling Method 3: Buchwald-Hartwig
Aryl Halide Methyl 3-fluorobenzoateMethyl 3-bromobenzoateMethyl 3-bromobenzoate
Key Reagents K₂CO₃CuI, 1,10-Phenanthroline, Cs₂CO₃Pd₂(dba)₃, Xantphos, K₃PO₄
Solvent DMSODioxane or DMFToluene or Dioxane
Temperature 120-140 °C110-130 °C100-110 °C
Reaction Time 3-6 hours12-24 hours4-18 hours
Typical Yield 80-95%70-90%85-98%
Catalyst Cost None (Base mediated)Low (Copper-based)High (Palladium-based)
Atmosphere AirInert (Nitrogen/Argon)Strict Inert (Nitrogen/Argon)

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method is highly effective and straightforward, particularly when starting from the more activated methyl 3-fluorobenzoate. The procedure is based on a similar synthesis of the 4-isomer.[1]

Materials:

  • Methyl 3-fluorobenzoate (1.0 eq)

  • Imidazole (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure (100 g scale):

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous potassium carbonate (179 g, 1.30 mol).

  • Add imidazole (66.4 g, 0.98 mol) and dimethyl sulfoxide (800 mL).

  • Begin stirring the suspension and add methyl 3-fluorobenzoate (100 g, 0.65 mol).

  • Heat the reaction mixture to 120 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature (approx. 25 °C).

  • Slowly pour the reaction mixture into 2 L of cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 500 mL).

  • Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Scale-Up Considerations:

  • Advantages: This method avoids expensive transition metal catalysts, making it economically attractive for large-scale production. The work-up is a simple precipitation and filtration.

  • Disadvantages: Requires the use of methyl 3-fluorobenzoate, which may be more expensive than the bromo-analogue. DMSO can be difficult to remove completely on a large scale and requires appropriate waste disposal procedures.

Protocol 2: Ullmann-type C-N Coupling (Copper-Catalyzed)

The Ullmann reaction is a classical, cost-effective method using a copper catalyst. Modern variations utilize ligands to enable the reaction under milder conditions than traditionally required.[2][3][4][5]

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • Imidazole (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 - 0.10 eq)

  • 1,10-Phenanthroline (0.10 - 0.20 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or DMF

Procedure (100 g scale):

  • To a 2 L jacketed reactor, add cesium carbonate (302 g, 0.93 mol), copper(I) iodide (8.8 g, 0.046 mol), and 1,10-phenanthroline (16.7 g, 0.093 mol).

  • Seal the reactor and purge with nitrogen or argon for at least 30 minutes.

  • Under a positive pressure of inert gas, add anhydrous dioxane (1 L), followed by imidazole (31.5 g, 0.46 mol) and methyl 3-bromobenzoate (100 g, 0.46 mol).

  • Heat the mixture to 110 °C with vigorous stirring and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (1 L) and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst. Wash the pad with additional ethyl acetate (2 x 200 mL).

  • Combine the organic filtrates and wash with aqueous ammonia (5%, 2 x 500 mL) to remove residual copper, followed by brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or flash column chromatography.

Scale-Up Considerations:

  • Advantages: Copper is significantly cheaper than palladium. The reaction is robust and generally high-yielding.

  • Disadvantages: Often requires higher temperatures and longer reaction times than palladium-catalyzed methods. Removal of copper residues can be challenging and may require specific aqueous ammonia washes.

Protocol 3: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This modern cross-coupling method offers high yields under relatively mild conditions and shows excellent functional group tolerance, making it a powerful tool in drug development.[6]

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • Imidazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.1 eq)

  • Anhydrous Toluene

Procedure (100 g scale):

  • To a 2 L jacketed reactor, add anhydrous potassium phosphate (207 g, 0.98 mol), Pd₂(dba)₃ (4.2 g, 0.0046 mol), and Xantphos (5.3 g, 0.0092 mol).

  • Seal the reactor and thoroughly purge with argon or high-purity nitrogen. Maintain a strict inert atmosphere throughout the reaction.

  • Under positive inert gas pressure, add anhydrous toluene (1 L), followed by imidazole (31.5 g, 0.46 mol) and methyl 3-bromobenzoate (100 g, 0.46 mol).

  • Heat the mixture to 110 °C with efficient stirring and maintain for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with toluene (500 mL) and filter through a pad of celite to remove inorganic salts. Wash the pad with additional toluene (2 x 200 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purify via recrystallization or flash column chromatography.

Scale-Up Considerations:

  • Advantages: High yields, faster reaction times, and milder conditions compared to Ullmann coupling. High functional group tolerance.

  • Disadvantages: The high cost of palladium catalysts and specialized phosphine ligands is the primary barrier to large-scale production. Requires strict exclusion of air and moisture, which can be challenging in large reactors.

General Experimental Workflow

The overall process for each synthesis, from setup to final product, follows a similar logical flow.

cluster_workflow General Laboratory Workflow A 1. Reactor Setup (Inert atmosphere if required) B 2. Charge Reagents (Solvent, Base, Catalyst, Reactants) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC, LC-MS) C->D D->C Continue Reaction E 5. Work-up (Cooling, Quenching/Precipitation) D->E Reaction Complete F 6. Isolation (Filtration) E->F G 7. Purification (Washing, Recrystallization, Chromatography) F->G H 8. Final Product (Drying & Analysis) G->H

Caption: A generalized workflow for the synthesis and purification.

References

Application Notes and Protocols for the Characterization of Methyl 3-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the analytical methods for the characterization of Methyl 3-(1H-imidazol-1-yl)benzoate, a heterocyclic compound of interest in pharmaceutical and materials science research. The following protocols are intended for researchers, scientists, and drug development professionals.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H and ¹³C NMR Data

Analysis Expected Chemical Shift (ppm) Atoms
¹H NMR 7.50 - 8.50Aromatic Protons (Benzoate and Imidazole rings)
3.90Methyl Protons (-OCH₃)
¹³C NMR 165 - 167Carbonyl Carbon (C=O)
115 - 140Aromatic Carbons (Benzoate and Imidazole rings)
52 - 53Methyl Carbon (-OCH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H NMR instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process analyze Chemical Shift & Integration Analysis process->analyze end End analyze->end

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data

Technique Parameter Expected Value
Electrospray Ionization (ESI-MS) [M+H]⁺m/z 203.08

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Prepare Dilute Solution start->dissolve infuse Infuse into ESI Source dissolve->infuse acquire Acquire Mass Spectrum (Positive Ion Mode) infuse->acquire analyze Determine m/z of Molecular Ion Peak acquire->analyze end End analyze->end HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start mobile_phase Prepare Mobile Phase start->mobile_phase standards Prepare Standard & Sample Solutions start->standards equilibrate Equilibrate HPLC System mobile_phase->equilibrate inject Inject Samples standards->inject equilibrate->inject run Run Chromatogram inject->run analyze Determine Retention Time & Peak Area run->analyze purity Calculate Purity analyze->purity end End purity->end Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start weigh Weigh Sample into Pan start->weigh instrument Place in DSC/TGA Instrument weigh->instrument heat Heat at a Constant Rate instrument->heat record Record Data heat->record analyze_dsc Determine Melting Point (DSC) record->analyze_dsc analyze_tga Determine Decomposition Temperature (TGA) record->analyze_tga end End analyze_dsc->end analyze_tga->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl 3-(1H-imidazol-1-YL)benzoate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A reliable and accurate analytical method is crucial for monitoring reaction progress, assessing purity, and performing quality control. This application note describes a robust RP-HPLC method for the determination of this compound. The method is based on established chromatographic principles for the analysis of related imidazole and benzoate compounds. While a specific validated method for this exact analyte is not widely published, the presented protocol is derived from methods for structurally similar molecules and provides a strong starting point for method development and validation.[1][2][3]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic bath

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for similar imidazole derivatives and benzoate esters.[1][3]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.025 M Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with phosphoric acid)B: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70:30 v/v A:B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Preparation of Solutions

2.4.1. Mobile Phase Preparation (70:30 v/v Buffer:Acetonitrile)

  • Buffer Preparation (0.025 M KH₂PO₄, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Mixture: Combine 700 mL of the prepared buffer with 300 mL of acetonitrile. Degas the mixture using an ultrasonic bath for 15 minutes or by online degasser.

2.4.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

  • Further dilutions can be made from the stock solution to prepare working standards for linearity and calibration.

2.4.3. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables summarize the expected performance characteristics of the proposed HPLC method. The data presented is hypothetical but representative of what would be expected from a validated method for a similar compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

Visualizations

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector (254 nm) column->detector Elution data Data Acquisition and Processing detector->data Signal report Report Generation data->report Analysis

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a proposed method based on the analysis of structurally similar compounds. It is recommended that the user performs method validation to ensure suitability for their specific application.

References

Application Notes and Protocols for X-ray Crystallography of Methyl 3-(1H-imidazol-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of methyl 3-(1H-imidazol-1-yl)benzoate and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the imidazole scaffold.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biological processes and form the core structure of many pharmaceuticals. Their diverse pharmacological activities include anticancer, antifungal, and anti-inflammatory properties. The incorporation of a methyl benzoate moiety introduces additional points for molecular interaction and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of these molecules. A detailed understanding of their solid-state conformation, intermolecular interactions, and packing motifs is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

This document outlines the protocols for the chemical synthesis, single crystal growth, and X-ray diffraction analysis of a representative compound, and discusses the potential biological relevance of this molecular scaffold.

Data Presentation

While the crystal structure of this compound is not publicly available, the crystallographic data for the closely related analog, 4-(1H-imidazol-1-yl)benzoic acid , provides valuable insight into the structural properties of this class of compounds.

Parameter4-(1H-imidazol-1-yl)benzoic acid[1][2]
Chemical FormulaC₁₀H₈N₂O₂
Formula Weight ( g/mol )188.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1443 (11)
b (Å)6.6561 (19)
c (Å)15.706 (4)
α (°)90
β (°)101.023 (7)
γ (°)90
Volume (ų)425.3 (2)
Z2
Calculated Density (Mg/m³)1.470
Absorption Coefficient (mm⁻¹)0.11
F(000)196
Crystal Size (mm³)0.30 x 0.20 x 0.20
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Reflections Collected2483
Independent Reflections782
R_int0.032
Final R indices [I>2σ(I)]R1 = 0.040, wR2 = 0.104
R indices (all data)R1 = 0.058, wR2 = 0.113

Experimental Protocols

The following are detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the 4-isomer.

Materials:

  • Methyl 3-fluorobenzoate

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add methyl 3-fluorobenzoate (1.0 eq), imidazole (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the reactants.

  • Attach a condenser and heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water.

  • A precipitate of the crude product should form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any remaining DMSO and salts.

  • Dry the product in a vacuum oven at 50 °C overnight.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Crystallization for X-ray Diffraction

The growth of high-quality single crystals is paramount for successful X-ray crystallographic analysis.

Materials:

  • Purified this compound derivative

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane, chloroform, toluene, hexane)

  • Small glass vials (1-2 mL) with screw caps or that can be sealed with paraffin film

  • Hot plate

  • Microscope

Procedure (Slow Evaporation Method):

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture at room temperature or with gentle heating. A good starting point is a solvent in which the compound has moderate solubility.

  • Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter.

  • Loosely cap the vial or cover it with paraffin film pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, carefully extract a well-formed crystal with a loop or a fine needle for mounting.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

This is a general protocol for data collection on a modern diffractometer.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a suitable X-ray source (Mo or Cu) and a detector (CCD or CMOS).

  • Cryostream for low-temperature data collection.

  • Goniometer head and mounting pins/loops.

  • Microscope with polarized light.

Procedure:

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a cryoloop or a glass fiber attached to a goniometer head.

  • Cryo-cooling (optional but recommended): If data is to be collected at low temperature (e.g., 100 K), flash-cool the crystal by placing it directly into the cold stream of the cryosystem. This minimizes radiation damage and improves data quality.

  • Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam using the instrument's centering camera and software.

  • Unit Cell Determination: Collect a few initial frames (pre-experiment) to determine the unit cell parameters and crystal system. The software will automatically index the reflections to find a preliminary unit cell.

  • Data Collection Strategy: Based on the determined crystal system and unit cell, the software will calculate an optimal data collection strategy to ensure high completeness and redundancy of the data. This typically involves a series of runs with different goniometer angles.

  • Data Collection: Execute the data collection strategy. The diffractometer will collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Data Integration and Scaling: After data collection is complete, the software is used to integrate the raw diffraction images to obtain the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors (e.g., Lorentz-polarization, absorption).

  • Structure Solution and Refinement: The processed data is then used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography s1 Reactants: Methyl 3-fluorobenzoate Imidazole K₂CO₃ s2 Reaction in DMSO (120 °C, 3-5h) s1->s2 s3 Precipitation in Water s2->s3 s4 Filtration and Washing s3->s4 s5 Drying s4->s5 s6 Purification (Recrystallization) s5->s6 c1 Prepare Saturated Solution s6->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 x1 Crystal Mounting c3->x1 Single Crystal x2 Data Collection (Diffractometer) x1->x2 x3 Data Processing (Integration & Scaling) x2->x3 x4 Structure Solution & Refinement x3->x4 x5 Final Crystal Structure x4->x5 signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Imidazole Derivative (e.g., this compound) Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for Methyl 3-(1H-imidazol-1-YL)benzoate in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific biological activity and detailed experimental data for Methyl 3-(1H-imidazol-1-YL)benzoate are not extensively documented in publicly available literature. The following application notes and protocols are presented as a hypothetical experimental design. This guide is based on the known anticancer activities of structurally related imidazole and benzimidazole derivatives, which have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3][4][5][6][7] These protocols are intended for researchers, scientists, and drug development professionals to investigate the potential anticancer effects of this compound.

Application Note: Investigating the Anticancer Potential

This compound is a heterocyclic compound featuring an imidazole moiety, a structure known for a wide range of pharmacological activities.[4][5] Derivatives of imidazole are key components in several established drugs and are under active investigation for their therapeutic potential, including as anticancer agents.[3][7] The proposed mechanism of action for many imidazole-based compounds involves the modulation of critical signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.[2][4]

This document outlines a series of in vitro and in vivo experiments designed to systematically evaluate the efficacy of this compound as a potential anticancer agent. The protocols provided are for:

  • In Vitro Cytotoxicity Screening: To determine the compound's effect on cancer cell viability and establish a dose-response relationship.

  • Apoptosis Induction Analysis: To ascertain if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate the compound's impact on cell cycle progression.

  • In Vivo Tumor Growth Inhibition: To assess the compound's anti-tumor efficacy in a preclinical animal model.

In Vitro Experimental Design and Protocols

The initial phase of testing involves a series of in vitro assays to characterize the compound's cellular effects on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]

Materials:

  • This compound (M3IB)

  • Human cancer cell line (e.g., MCF-7)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of M3IB in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the M3IB dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control0.850 ± 0.045100
0.10.835 ± 0.05198.2
10.765 ± 0.03990.0
100.510 ± 0.02860.0
500.255 ± 0.02130.0
1000.128 ± 0.01515.1
IC₅₀ (µM) 15.8
Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat cells with M3IB at concentrations around the determined IC₅₀ (e.g., 0 µM, 15 µM, 30 µM) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Hypothetical Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
M3IB (15 µM)60.3 ± 3.125.4 ± 2.514.3 ± 1.9
M3IB (30 µM)25.7 ± 2.848.9 ± 3.525.4 ± 2.6
Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17][18]

Materials:

  • 6-well tissue culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with M3IB (0 µM, 15 µM, 30 µM) for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 0.5 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Hypothetical Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control65.2 ± 3.420.1 ± 1.914.7 ± 1.51.5 ± 0.4
M3IB (15 µM)45.8 ± 2.815.5 ± 1.738.7 ± 2.98.9 ± 1.1
M3IB (30 µM)28.3 ± 2.510.2 ± 1.361.5 ± 3.815.4 ± 1.6

In Vitro Experimental Workflow Diagram

In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treat Compound Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cancer Cells (96-well & 6-well plates) incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with M3IB (Vehicle, 1x, 2x IC₅₀) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 mtt MTT Assay (Cell Viability) incubate2->mtt apoptosis Annexin V/PI Assay (Apoptosis) incubate2->apoptosis cell_cycle PI Staining (Cell Cycle) incubate2->cell_cycle ic50 Calculate IC₅₀ mtt->ic50 flow_apoptosis Flow Cytometry (% Apoptotic Cells) apoptosis->flow_apoptosis flow_cycle Flow Cytometry (% Cell Cycle Phases) cell_cycle->flow_cycle

Caption: Workflow for in vitro evaluation of M3IB.

Hypothetical Signaling Pathway

Based on common mechanisms of anticancer drugs, M3IB could potentially induce apoptosis through the intrinsic mitochondrial pathway by activating p53, which in turn modulates the expression of Bcl-2 family proteins, leading to caspase activation.

Signaling_Pathway M3IB This compound p53 p53 Activation M3IB->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical p53-mediated apoptotic pathway.

In Vivo Experimental Design and Protocol

To validate the in vitro findings, the anti-tumor activity of M3IB is assessed using a human tumor xenograft model in immunodeficient mice.[19][20][21]

Protocol: Xenograft Tumor Growth Inhibition Study

Materials:

  • 4-6 week old female athymic nude mice

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel

  • M3IB formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Vehicle control

  • Positive control drug (e.g., Paclitaxel)

  • Digital calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the right flank of each mouse.[20]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group):

    • Group 1: Vehicle control (e.g., administered daily by oral gavage)

    • Group 2: M3IB (e.g., 25 mg/kg, daily, oral gavage)

    • Group 3: M3IB (e.g., 50 mg/kg, daily, oral gavage)

    • Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal, twice weekly)

  • Treatment and Monitoring: Administer treatments for 21 consecutive days. Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[20]

  • Endpoint: The study is concluded when tumors in the control group reach the maximum allowed size, or after the 21-day treatment period. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group. Analyze statistical significance between groups.

Hypothetical Data Presentation:

GroupDose & RouteMean Tumor Volume (mm³) Day 21 (± SEM)TGI (%)Mean Body Weight Change (%) (± SEM)
Vehicle-1550 ± 150-+2.5 ± 1.1
M3IB25 mg/kg, p.o.930 ± 12540+1.8 ± 1.5
M3IB50 mg/kg, p.o.542 ± 9865-1.2 ± 1.8
Paclitaxel10 mg/kg, i.p.418 ± 8573-5.5 ± 2.1

In Vivo Experimental Workflow Diagram

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant Cancer Cells in Nude Mice growth Monitor Tumor Growth to 100-150 mm³ implant->growth random Randomize Mice into Groups growth->random treat Administer Treatment (Vehicle, M3IB, Positive Control) random->treat monitor Measure Tumor Volume & Body Weight (3x/week) treat->monitor For 21 Days euthanize Euthanize & Excise Tumors monitor->euthanize weigh Weigh Tumors euthanize->weigh analysis Calculate TGI & Analyze Data weigh->analysis

Caption: Workflow for in vivo xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-(1H-imidazol-1-YL)benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and effective methods for synthesizing this compound involve the N-arylation of imidazole. This is typically achieved through two primary cross-coupling strategies:

  • Ullmann-type Condensation: This classic method involves the reaction of an aryl halide (e.g., methyl 3-iodobenzoate or methyl 3-bromobenzoate) with imidazole in the presence of a copper catalyst.[1][2] Traditional Ullmann reactions often required harsh conditions, but modern protocols utilize ligands to facilitate the reaction under milder temperatures.[3][4]

  • Chan-Lam Coupling: This approach utilizes an arylboronic acid (e.g., 3-(methoxycarbonyl)phenylboronic acid) as the aryl source, which couples with imidazole using a copper catalyst, often in the presence of an oxidant and a base.[5]

  • Buchwald-Hartwig Amination: While less common for simple imidazoles, palladium-catalyzed N-arylation can also be employed, particularly when dealing with more complex or functionalized imidazoles.[6][7]

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Inefficient Catalyst System: The choice of copper source, ligand, and base is critical. The catalyst may be deactivated or may not be suitable for the specific substrates.

  • Poor Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. For instance, Ullmann reactions traditionally require high temperatures, but modern ligand-based systems operate at lower temperatures.[2]

  • Substrate Quality: The purity of imidazole, the aryl halide, or the arylboronic acid is important. Impurities can interfere with the catalytic cycle.

  • Presence of Water or Oxygen: While some modern protocols are tolerant to air and moisture, many cross-coupling reactions are sensitive to these elements. The presence of water can hydrolyze the starting materials or intermediates, and oxygen can deactivate the catalyst.

  • Inadequate Mixing: In heterogeneous reactions, proper stirring is crucial to ensure effective interaction between the reactants and the catalyst.

Q3: I am observing significant side product formation. What are these and how can I minimize them?

A3: Common side products in N-arylation reactions of imidazole include:

  • Homocoupling of the Aryl Halide/Boronic Acid: This leads to the formation of biphenyl derivatives. Optimizing the catalyst-to-ligand ratio and controlling the reaction temperature can minimize this.

  • N1,N3-Diarylation of Imidazole: While less common, it is possible for the imidazole to be arylated at both nitrogen atoms. Using a slight excess of imidazole can help to suppress this.

  • Hydrolysis of the Methyl Ester: If the reaction is carried out in the presence of a strong base and water, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. Using a milder base or ensuring anhydrous conditions can prevent this.

Q4: How can I improve the regioselectivity of the N-arylation on unsymmetrical imidazoles?

A4: For unsymmetrical imidazoles, achieving high regioselectivity can be challenging. While the target molecule uses the symmetrical imidazole, this is a common issue in related syntheses. Strategies to improve regioselectivity include:

  • Steric Hindrance: The substitution pattern on both the imidazole and the aryl partner can direct the arylation to the less sterically hindered nitrogen.

  • Protecting Groups: One of the imidazole nitrogens can be protected with a removable group to force arylation at the desired position.

  • Catalyst and Ligand Choice: Certain palladium-based catalytic systems with bulky phosphine ligands have been shown to provide high N1-selectivity for the arylation of unsymmetrical imidazoles.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst.Use a fresh, high-purity copper salt (e.g., CuI, Cu2O). Consider pre-activating the catalyst if necessary.
Inappropriate ligand.Screen different ligands. For copper-catalyzed reactions, phenanthroline[3][4] or diamine-based ligands are often effective.
Incorrect base.The choice of base is crucial. For Ullmann-type reactions, K2CO3, Cs2CO3, or K3PO4 are common. For Chan-Lam couplings, an organic base like triethylamine may be used.
Low reaction temperature.Gradually increase the reaction temperature. Monitor for decomposition of starting materials or product.
Presence of inhibitors.Ensure all reagents and solvents are pure and dry. Impurities can poison the catalyst.
Low Yield with Good Conversion Product degradation.Reduce the reaction time or temperature. Analyze the reaction mixture at different time points to determine the optimal reaction duration.
Difficult product isolation.Optimize the work-up and purification procedure. Consider different extraction solvents or chromatography conditions.
Reversible reaction.If applicable, remove a byproduct (e.g., water) to drive the equilibrium towards the product.
Formation of Significant Side Products Homocoupling of aryl starting material.Adjust the stoichiometry of the reactants. A slight excess of imidazole can be beneficial. Lowering the catalyst loading might also help.
Hydrolysis of the ester group.Use a non-nucleophilic base and ensure anhydrous conditions. If hydrolysis is unavoidable, the acid can be re-esterified after purification.
Inconsistent Results Variability in reagent quality.Use reagents from a consistent, high-quality source.
Sensitivity to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of imidazoles with aryl halides.[3][4]

Materials:

  • Methyl 3-iodobenzoate (or methyl 3-bromobenzoate)

  • Imidazole

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add CuI (5-10 mol%), 4,7-dimethoxy-1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add methyl 3-iodobenzoate (1 equivalent) and imidazole (1.2 equivalents).

  • Add anhydrous DMF or dioxane via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[8][9]

Materials:

  • Methyl 3-bromobenzoate

  • Imidazole

  • Copper(I) oxide (Cu₂O)

  • An appropriate ligand (e.g., 8-hydroxyquinoline)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine methyl 3-bromobenzoate (1 equivalent), imidazole (1.5 equivalents), Cu₂O (5 mol%), a suitable ligand (10 mol%), and Cs₂CO₃ (2 equivalents).

  • Add anhydrous DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical yields for N-arylation of imidazoles under different conditions, based on literature for analogous reactions. These values can serve as a benchmark for optimizing the synthesis of this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
CuI4,7-Dimethoxy-1,10-phenanthrolineK₂CO₃Dioxane1102485-95[3][4]
Cu₂ONoneK₃PO₄DMF1201270-80[5]
CuI8-Hydroxyquinoline(Et₄N)₂CO₃DMF/H₂O11024~90[1]
Pd₂(dba)₃Biarylphosphine LigandK₃PO₄Toluene1205>95[6]
CuFAP (heterogeneous)NoneNoneMethanolRoom Temp2480-90[10]

Visualizations

experimental_workflow reagents Reagents (Aryl Halide, Imidazole) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst_system Catalyst System (Copper Salt, Ligand, Base) catalyst_system->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating workup Work-up (Extraction, Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Issue check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion Yes optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Base) low_conversion->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) low_conversion->optimize_conditions check_reagents Check Reagent Purity low_conversion->check_reagents optimize_workup Optimize Work-up & Purification high_conversion->optimize_workup product_degradation Investigate Product Degradation high_conversion->product_degradation solution Improved Yield optimize_catalyst->solution optimize_conditions->solution check_reagents->solution optimize_workup->solution product_degradation->solution

Caption: A troubleshooting decision tree for addressing low yield issues in the synthesis.

References

Common side-products and impurities in Methyl 3-(1H-imidazol-1-YL)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(1H-imidazol-1-YL)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed N-arylation reaction. This typically involves the coupling of imidazole with a methyl 3-halobenzoate, such as methyl 3-bromobenzoate, in the presence of a copper catalyst and a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: Key components for the synthesis include:

  • Aryl halide: Methyl 3-bromobenzoate is commonly used.

  • N-heterocycle: Imidazole.

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is frequently employed.

  • Ligand: While some reactions can proceed without a ligand, diamine ligands or amino acids can improve reaction efficiency and yield.

  • Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base is required to neutralize the acid generated during the reaction.

  • Solvent: High-boiling point polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken periodically and analyzed to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The copper catalyst may have been oxidized or is of poor quality.

  • Insufficient Base: The amount of base may be inadequate to neutralize the acid formed, thereby halting the catalytic cycle.

  • Reaction Temperature Too Low: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction.

Troubleshooting Steps:

  • Use a fresh, high-purity copper catalyst.

  • Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).

  • Gradually increase the reaction temperature, while monitoring for decomposition.

  • Use anhydrous, high-purity solvents.

Parameter Recommendation Impact on Yield
Catalyst Loading 1-10 mol% of copper(I) saltHigher loading may improve yield but increases cost and residual metal.
Base Equivalents 2-3 equivalentsInsufficient base will stop the reaction; excess is generally not harmful.
Temperature 120-160 °C (solvent dependent)Too low a temperature results in slow or no reaction; too high can lead to decomposition.
Solvent Anhydrous DMF, DMSO, or NMPPresence of water can lead to hydrolysis of the ester.
Issue 2: Presence of Significant Impurities in the Crude Product

Possible Causes and Identification of Common Side-Products and Impurities:

Impurity/Side-Product Identification Reason for Formation Prevention/Minimization
Unreacted Methyl 3-bromobenzoate Spot on TLC/peak in HPLC corresponding to the starting material.Incomplete reaction.Increase reaction time, temperature, or catalyst loading.
Unreacted Imidazole Water-soluble, may not be visible on TLC depending on the mobile phase.Used in excess.Typically removed during aqueous workup.
3-(1H-imidazol-1-yl)benzoic acid More polar spot on TLC; can be identified by LC-MS.Hydrolysis of the methyl ester group by moisture or excess base.[1][2][3]Use anhydrous conditions and avoid overly harsh basic conditions.
Homocoupling of Methyl 3-bromobenzoate (Biphenyl derivative) Less polar spot on TLC; can be identified by GC-MS or LC-MS.A common side reaction in Ullmann couplings.[4]Use of appropriate ligands and optimized reaction conditions can suppress this.
Residual Copper Catalyst Can give a greenish or bluish tint to the product.Incomplete removal during workup.Thorough washing with aqueous solutions of chelating agents like EDTA or ammonium chloride.

Purification Strategy:

  • Aqueous Workup: Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Column Chromatography: This is often necessary to separate the desired product from side-products and unreacted starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), imidazole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway M3B Methyl 3-bromobenzoate reagents CuI, K₂CO₃ DMF, 140 °C M3B->reagents IM Imidazole IM->reagents Product This compound reagents->Product

Caption: Synthesis of this compound via Ullmann Condensation.

Side_Reactions Start Methyl 3-bromobenzoate + Imidazole Product Desired Product Start->Product Main Reaction SideProduct2 Biphenyl Homocoupling Product Start->SideProduct2 Self-Coupling Impurity1 Unreacted Starting Materials Start->Impurity1 Incomplete Reaction SideProduct1 3-(1H-imidazol-1-yl)benzoic acid (Hydrolysis) Product->SideProduct1 H₂O / Base Impurity2 Residual Copper Catalyst Product->Impurity2 Inadequate Workup

Caption: Potential Side-Products and Impurities in the Synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Analyze Crude Product (TLC, HPLC, NMR) Start->CheckReaction IdentifyIssue Identify Main Issue CheckReaction->IdentifyIssue IncompleteReaction Incomplete Reaction IdentifyIssue->IncompleteReaction Unreacted Starting Materials Present SideReactions Significant Side Products IdentifyIssue->SideReactions Unknown Spots/ Peaks Observed OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality IncompleteReaction->OptimizeConditions ModifyWorkup Modify Workup/Purification: - Adjust pH - Column Chromatography - Recrystallization SideReactions->ModifyWorkup Success Pure Product, Good Yield OptimizeConditions->Success ModifyWorkup->Success

Caption: A Troubleshooting Workflow for Synthesis Optimization.

References

Troubleshooting guide for the purification of Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-(1H-imidazol-1-YL)benzoate. The following sections address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is an oil or a waxy solid and fails to crystallize. How can I induce solidification?

A1: The inability of this compound to crystallize is often due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

  • Initial Steps: Ensure all solvent has been removed from the crude product under high vacuum. Minor amounts of solvent can significantly lower the melting point.

  • Trituration: Try stirring the oil with a non-polar solvent in which the product is insoluble, such as hexanes, pentane, or diethyl ether. This can wash away soluble impurities and induce precipitation of the desired compound.

  • Recrystallization Solvent Screening: The product may require a specific solvent system for effective crystallization. While methods for similar compounds suggest solvents like methanol/water, you may need to experiment with binary solvent systems such as ethyl acetate/hexanes or dichloromethane/pentane.[1] Dissolve the oil in a minimum amount of the more polar solvent and slowly add the less polar solvent until turbidity persists.

  • Seed Crystals: If a small amount of pure, solid material is available, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

Q2: My NMR analysis indicates the presence of unreacted imidazole. What is the most effective removal method?

A2: Imidazole is a basic compound and can often be difficult to remove by chromatography alone as it can streak on silica gel.[2]

  • Acidic Wash: The most effective method is to perform a liquid-liquid extraction with a dilute acidic solution during the workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer one or two times with dilute hydrochloric acid (e.g., 1M HCl). The basic imidazole will be protonated, forming a salt that is soluble in the aqueous layer and is thus removed from the product-containing organic layer.

  • Azeotropic Removal: In some cases, repeated evaporation with a high-boiling point solvent like toluene can help remove residual imidazole, though this is less efficient than an acid wash.

Q3: I am struggling with poor separation between my product and an unknown impurity during flash column chromatography. What can I do to improve resolution?

A3: Poor separation on a silica gel column is a common issue that can be resolved by systematically adjusting the chromatographic conditions.

  • Optimize the Mobile Phase:

    • Polarity Adjustment: If the product and impurity are eluting too close together, adjust the polarity of your solvent system (e.g., ethyl acetate/hexanes). A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve separation.

    • Solvent Modification: Add a small percentage (0.5-1%) of a modifier to the mobile phase. For basic compounds like imidazoles, adding triethylamine can reduce tailing and improve peak shape. Alternatively, adding a small amount of methanol to a dichloromethane or ethyl acetate-based system can alter the selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel and may resolve the impurity from your product.

  • Check Column Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not loading more than 5-10% of the mass of the silica gel. The sample should be adsorbed onto a small amount of silica before being dry-loaded onto the column for best results.

Q4: My overall yield is significantly lower than expected after purification. Where might I be losing my product?

A4: Low recovery can occur at several stages of the workup and purification process.

  • Extraction Step: this compound may have some solubility in the aqueous layers, especially if the pH is not controlled. After an acidic wash to remove imidazole, ensure you re-neutralize the organic layer with a sodium bicarbonate wash to prevent any product from remaining as a salt. Perform a back-extraction of all aqueous layers with fresh organic solvent to recover any dissolved product.

  • Recrystallization: Using too much solvent for recrystallization is a primary cause of low yield, as the product will remain in the mother liquor.[3] Use the minimum amount of hot solvent required to fully dissolve the solid. Ensure the solution is cooled slowly and then thoroughly in an ice bath to maximize crystal formation before filtration.

  • Column Chromatography: The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar. Pre-treating the silica with triethylamine (if compatible with your product) can mitigate this. Also, ensure you have eluted the column with a sufficiently polar solvent at the end of the run to recover all compounds.

Purification Parameters

The following table summarizes common parameters for the purification of this compound.

Technique Typical Parameters / Solvent System Expected Purity Key Considerations
Flash Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexanes Gradient (e.g., 20% to 80% EtOAc) or Dichloromethane/Methanol (99:1 to 95:5)>99%Effective for removing both more and less polar impurities. Adding 0.5% triethylamine can prevent tailing.
Recrystallization Methanol/Water, Ethanol, or Ethyl Acetate/Hexanes.[1]>98%Excellent for removing small quantities of impurities. Requires careful selection of solvents to ensure the product is soluble when hot and insoluble when cold.
Acidic Wash (Workup) 1M HCl (aq) during liquid-liquid extraction.N/A (Impurity Removal Step)Specifically targets the removal of basic starting materials and byproducts like unreacted imidazole.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a glass column. Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Combine the fractions that contain the pure product as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Process Diagrams

Purification_Workflow cluster_workflow General Purification Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., Acidic/Basic Wash) A->B C Dry Organic Layer (e.g., MgSO4/Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification Step D->E F Column Chromatography E->F G Recrystallization E->G H Pure Product F->H G->H Troubleshooting_Logic cluster_troubleshooting Troubleshooting Decision Tree Start Problem Identified (e.g., via NMR/TLC/Visual) Impurity Product is Impure Start->Impurity LowYield Yield is Low Start->LowYield Oily Product is an Oil Start->Oily Cause_SM Cause: Unreacted Starting Material? Impurity->Cause_SM If basic (imidazole) Impurity->Cause_SM If neutral Cause_SideProduct Cause: Unknown Side Product? Impurity->Cause_SideProduct Cause_Extraction Cause: Loss During Extraction? LowYield->Cause_Extraction Cause_Purification Cause: Loss During Purification? LowYield->Cause_Purification Oily->Cause_SideProduct as impurity Cause_Solvent Cause: Residual Solvent? Oily->Cause_Solvent Action_Triturate Action: Triturate with Non-Polar Solvent Oily->Action_Triturate Action_Wash Action: Perform Acidic Wash Cause_SM->Action_Wash imidazole Action_Recrystal Action: Re-purify via Recrystallization Cause_SM->Action_Recrystal other SM Action_Column Action: Optimize Column Chromatography Cause_SideProduct->Action_Column Cause_SideProduct->Action_Triturate Action_BackExtract Action: Back-Extract Aqueous Layers Cause_Extraction->Action_BackExtract Action_SolventChoice Action: Optimize Recrystallization Solvent Cause_Purification->Action_SolventChoice if recrystallizing Action_HighVac Action: Dry Under High Vacuum Cause_Solvent->Action_HighVac

References

Optimization of reaction conditions for Methyl 3-(1H-imidazol-1-YL)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(1H-imidazol-1-yl)benzoate.

Experimental Protocols

Two primary methods for the synthesis of this compound are the Ullmann condensation and the Chan-Lam coupling. Below are detailed experimental protocols for each.

Method 1: Ullmann Condensation

This method involves the copper-catalyzed N-arylation of imidazole with a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate or methyl 3-iodobenzoate).

Materials:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate, imidazole, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO to the flask.

  • Stir the reaction mixture at 110-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Method 2: Chan-Lam Coupling

This method utilizes the copper-catalyzed cross-coupling of imidazole with methyl 3-(boronic acid)benzoate.

Materials:

  • Methyl 3-(boronic acid)benzoate (1.0 equiv)

  • Imidazole (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add methyl 3-(boronic acid)benzoate, imidazole, and Cu(OAc)₂.

  • Add DCM to the flask, followed by pyridine.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be open to the air.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary and require empirical determination.

ParameterUllmann CondensationChan-Lam Coupling
Aryl Source Methyl 3-bromobenzoate or Methyl 3-iodobenzoateMethyl 3-(boronic acid)benzoate
Catalyst Copper(I) iodide (CuI)Copper(II) acetate (Cu(OAc)₂)
Ligand L-proline or other diamine ligandsNone (or pyridine)
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Pyridine
Solvent DMSO, DMF, DioxaneDCM, Toluene, Methanol
Temperature 80-140 °CRoom Temperature to 60 °C
Reaction Time 12-48 hours24-72 hours
Atmosphere Inert (Argon or Nitrogen)Air

Mandatory Visualizations

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add: - Methyl 3-halobenzoate - Imidazole - CuI - L-proline - K₂CO₃ start->reagents solvent Add Anhydrous DMSO reagents->solvent heat Heat to 110-120 °C (12-24h) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Quench with Water & Extract with Ethyl Acetate cool->extract wash Wash with Brine & Dry over Na₂SO₄ extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the Ullmann condensation synthesis.

Troubleshooting_Tree cluster_reagents Check Reagents & Setup cluster_conditions Evaluate Reaction Conditions cluster_side_reactions Investigate Side Reactions start Low or No Product Yield q1 Are reagents pure and dry? start->q1 a1_yes Yes q1->a1_yes a1_no No: Purify/dry reagents or use fresh stock. q1->a1_no q2 Is the catalyst active? a1_yes->q2 solution Problem Resolved a1_no->solution a2_yes Yes q2->a2_yes a2_no No: Use fresh catalyst or a different ligand. q2->a2_no q3 Is the temperature optimal? a2_yes->q3 a2_no->solution a3_yes Yes q3->a3_yes a3_no No: Adjust temperature. q3->a3_no q4 Side products observed? a3_yes->q4 a3_no->solution a4_yes Yes: Optimize stoichiometry, lower temperature, or change catalyst/ligand. q4->a4_yes a4_no No q4->a4_no a4_yes->solution a4_no->start Re-evaluate

Caption: Troubleshooting decision tree for low product yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.Use a fresh batch of high-purity copper salt. For Ullmann reactions, ensure an inert atmosphere is maintained. Consider adding a reducing agent like ascorbic acid in small quantities.
Poor Quality Reagents: Imidazole or the aryl halide/boronic acid may be impure or contain water.Purify the starting materials before use. Ensure all solvents are anhydrous, especially for the Ullmann reaction.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to decomposition.For Ullmann reactions, ensure the temperature is within the 80-140 °C range. For Chan-Lam couplings, which are generally milder, ensure the temperature is appropriate for the specific substrates.
Incorrect Base: The base may not be strong enough to deprotonate the imidazole effectively.For Ullmann reactions, stronger bases like cesium carbonate can be more effective than potassium carbonate. For Chan-Lam coupling, ensure the correct stoichiometry of pyridine is used.
Formation of Side Products Homocoupling of Aryl Halide/Boronic Acid: This can occur, especially at higher temperatures.Lower the reaction temperature. Use a more efficient ligand to promote the desired C-N bond formation over C-C coupling.
Hydrolysis of the Ester Group: The ester can be hydrolyzed under basic conditions, especially at elevated temperatures.Use a milder base if possible. Minimize reaction time and work up the reaction as soon as it is complete.
N-Arylation at the Wrong Nitrogen (for substituted imidazoles): This can be an issue with unsymmetrical imidazoles.This is generally not an issue for unsubstituted imidazole. For substituted imidazoles, the regioselectivity can be influenced by steric and electronic factors.
Difficult Purification Co-elution of Starting Material and Product: The starting materials and product may have similar polarities.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method.
Presence of Copper Salts in the Product: Copper salts can be difficult to remove completely.During the work-up, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove residual copper.

Frequently Asked Questions (FAQs)

Q1: Which method is better, Ullmann condensation or Chan-Lam coupling?

A1: The choice of method depends on the availability of starting materials and the desired reaction conditions. The Ullmann condensation is a classic method that is well-established but often requires harsh conditions (high temperatures, strong bases). The Chan-Lam coupling is a milder alternative that can often be performed at room temperature and is more tolerant of a wider range of functional groups.

Q2: What is the role of the ligand in the Ullmann condensation?

A2: The ligand, such as L-proline or a diamine, coordinates to the copper center and facilitates the catalytic cycle. It can increase the solubility of the copper species and promote the oxidative addition and reductive elimination steps, leading to higher yields and milder reaction conditions.

Q3: Can I use a different copper catalyst?

A3: Yes, other copper salts such as copper(I) bromide (CuBr), copper(II) oxide (CuO), and copper(I) oxide (Cu₂O) have been used for N-arylation reactions. The optimal catalyst may vary depending on the specific substrates and reaction conditions.

Q4: How do I know when the reaction is complete?

A4: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A spot for the product should appear and grow in intensity, while the spots for the starting materials should diminish. The reaction is considered complete when the limiting reagent is no longer visible by TLC.

Q5: My product is an oil, but the literature reports a solid. What should I do?

A5: The physical state of a compound can be influenced by small amounts of impurities. Ensure your product is pure by checking its NMR spectrum and other analytical data. If the product is pure but remains an oil, it is possible that it is a polymorphic form or that the literature report is for a different crystalline form. You can try to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal if available.

Challenges in the industrial scale-up of Methyl 3-(1H-imidazol-1-YL)benzoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Methyl 3-(1H-imidazol-1-YL)benzoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
TR-01 Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive catalyst or reagents. - Poor quality starting materials.- Monitor reaction progress using TLC or HPLC. - Ensure the reaction temperature is maintained at the optimal level (e.g., 120°C for Ullmann condensation). - Use fresh, high-purity starting materials, catalyst, and reagents. - Consider a different catalyst or solvent system.
TR-02 High Levels of Impurities - Side reactions due to high temperatures. - Presence of moisture or air in the reaction. - Formation of regioisomers. - Incomplete removal of starting materials.- Optimize the reaction temperature to minimize side product formation. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Employ purification methods like column chromatography or recrystallization.[1] - Adjust the stoichiometry of reactants to ensure complete conversion of the limiting reagent.
TR-03 Poor Reproducibility Between Batches - Inconsistent quality of raw materials. - Variations in reaction conditions (temperature, stirring speed, addition rates). - Differences in work-up and purification procedures.- Implement stringent quality control for all incoming raw materials. - Standardize all reaction parameters and use automated process control systems. - Develop and strictly follow a detailed standard operating procedure (SOP) for the entire process.
TR-04 Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid. - Product is highly soluble in the work-up solvents. - Formation of a stable emulsion during extraction.- If the product is an oil, try to induce crystallization by seeding or using a different solvent system. - Optimize the extraction solvent to maximize product recovery. - To break emulsions, try adding brine, changing the pH, or using centrifugation. - Consider alternative purification methods like flash chromatography or preparative HPLC.
TR-05 Discoloration of the Final Product - Presence of colored impurities from side reactions. - Oxidation of the product or impurities. - Residual catalyst contamination.- Treat the crude product with activated carbon to remove colored impurities. - Perform the final purification steps under an inert atmosphere. - Use a catalyst scavenger or perform an additional purification step to remove residual metal catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on an industrial scale?

A1: The most common and scalable method is the Ullmann condensation, which involves the copper-catalyzed reaction of methyl 3-halobenzoate (typically bromo- or iodo-) with imidazole. This method generally offers good yields and selectivity.

Q2: What are the critical process parameters to control during the scale-up of the Ullmann condensation?

A2: Key parameters to control include:

  • Temperature: Overheating can lead to side product formation and decomposition.

  • Catalyst Loading: The amount of copper catalyst needs to be optimized for cost-effectiveness and to minimize residual metal in the final product.

  • Base: The choice and amount of base (e.g., potassium carbonate, cesium carbonate) are crucial for the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used. Solvent purity and water content can significantly impact the reaction.

  • Inert Atmosphere: Running the reaction under nitrogen or argon is essential to prevent oxidation and moisture-related side reactions.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted methyl 3-halobenzoate and imidazole.

  • Regioisomers, such as Methyl 3-(1H-imidazol-2-YL)benzoate, although typically minor.

  • Products of N,N'-diarylation of imidazole.

  • Byproducts from solvent decomposition at high temperatures.

Q4: How can I effectively remove the copper catalyst after the reaction?

A4: Several methods can be employed for copper removal:

  • Filtration: The crude reaction mixture can be filtered through a pad of celite to remove the solid catalyst.

  • Aqueous Wash/Extraction: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia can effectively extract the copper salts.

  • Activated Carbon Treatment: This can help in scavenging residual dissolved copper.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store the final product in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

Materials:

  • Methyl 3-bromobenzoate

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry, and inerted reactor, add methyl 3-bromobenzoate (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the reactor.

  • Stir the mixture and begin heating to the desired reaction temperature (typically 110-130°C).

  • Once the temperature has stabilized, add the copper(I) iodide catalyst (0.05 - 0.1 eq).

  • Maintain the reaction mixture at temperature with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and catalyst.

  • The filtrate is then subjected to a standard aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot solvent system.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway MBB Methyl 3-bromobenzoate Product This compound MBB->Product IM Imidazole IM->Product Catalyst CuI, K₂CO₃, DMF Catalyst->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions (T, t) Start->Check_Conditions Analyze_Impurities Analyze Impurity Profile (HPLC, GC-MS) Start->Analyze_Impurities Consult_SOP Consult Standard Operating Procedure Check_Reagents->Consult_SOP Check_Conditions->Consult_SOP Optimize_Purification Optimize Purification Method Analyze_Impurities->Optimize_Purification Resolved Problem Resolved Optimize_Purification->Resolved Consult_SOP->Resolved Logical_Relationships High_Temp High Reaction Temperature Side_Reactions Increased Side Reactions High_Temp->Side_Reactions Moisture Presence of Moisture/Air Moisture->Side_Reactions Impure_SM Impure Starting Materials Low_Yield Low Product Yield Impure_SM->Low_Yield High_Impurities High Impurity Profile Impure_SM->High_Impurities Side_Reactions->Low_Yield Side_Reactions->High_Impurities

References

Technical Support Center: Refining Purification Protocols for Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Methyl 3-(1H-imidazol-1-YL)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as methyl 3-aminobenzoate and imidazole, by-products from side reactions, and residual solvents from the reaction or initial work-up. Specifically, one might encounter regioisomers or products of over-alkylation if the reaction conditions are not carefully controlled.

Q2: My purified this compound has a persistent yellow color. What is the likely cause and how can I remove it?

A2: A yellow tint can indicate the presence of colored impurities, often arising from degradation or side reactions. Purification by column chromatography followed by recrystallization is often effective. Activated carbon treatment during recrystallization can also help in removing colored impurities.

Q3: What is the recommended solvent system for column chromatography of this compound?

A3: A common solvent system for the column chromatography of polar aromatic compounds like this is a mixture of a non-polar solvent and a polar solvent. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

Q4: I am observing a low yield after recrystallization. What are the key factors to optimize?

A4: Low recovery from recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent. To optimize, use the minimum amount of hot solvent required to dissolve the compound. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals before further cooling in an ice bath. Performing a solvent screen to find a solvent system where the compound has high solubility when hot and low solubility when cold is crucial. A mixture of methanol and water is often a good choice for this class of compounds.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can reveal the presence of impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Issue 1: Oily Product After Initial Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
The crude product is an oil or a sticky solid instead of a free-flowing powder.Residual solvent (e.g., DMF, DMSO). Incomplete reaction leading to a mixture of starting materials and product. Presence of low-melting point by-products.1. Solvent Removal: Dry the crude product under high vacuum for an extended period. A co-evaporation with a high-boiling point, non-polar solvent like toluene can help remove residual high-boiling point polar solvents. 2. Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This can help to crash out the solid product while washing away some impurities. 3. Direct Purification: If trituration fails, proceed directly to column chromatography.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Product co-elutes with impurities. Streaking of the product spot on TLC.Inappropriate solvent system. Overloading the column. Column channeling.1. Optimize Solvent System: Use TLC to find a solvent system that gives a retention factor (Rf) of 0.2-0.4 for the product and good separation from impurities. A less polar solvent system may be required. 2. Reduce Load: Use a larger column or load less crude material. A general rule is to load no more than 1-5% of the silica gel weight. 3. Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.
Issue 3: Crystals Do Not Form During Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
The solution remains clear or becomes an oil upon cooling.The solution is not supersaturated (too much solvent). The compound is "oiling out" instead of crystallizing. Presence of impurities inhibiting crystallization.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. 3. Solvent System Adjustment: If the compound is oiling out, the solvent may be too good. Add a "poor" solvent (a solvent in which the compound is less soluble) dropwise to the warm solution until it becomes slightly turbid, then clarify by adding a drop or two of the "good" solvent and allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the starting solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the product.

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the purified product from column chromatography into a test tube.

    • Add a small amount of a potential solvent (e.g., methanol, ethanol, water, or mixtures).

    • Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. Good crystal formation indicates a suitable solvent. A methanol/water mixture is often effective.

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent (e.g., methanol) to just dissolve the solid.

    • If using a solvent pair, dissolve the solid in the "good" solvent (methanol) and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal recovery.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods
Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Appearance
Column Chromatography85%98%75%Off-white solid
Recrystallization (Methanol/Water)98%>99.5%85%White crystalline solid
Combined (Column then Recrystallization)85%>99.5%64%White crystalline solid

Visualizations

PurificationWorkflow Crude Crude Product (Oily Solid, ~85% Purity) ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc Gradient) Crude->ColumnChromatography Recrystallization Recrystallization (Methanol/Water) ColumnChromatography->Recrystallization Intermediate Purity (~98%) PureProduct Pure Product (White Crystalline Solid, >99.5% Purity) Recrystallization->PureProduct

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Crude Product IsSolid Is it a free-flowing solid? Start->IsSolid Triturate Triturate with non-polar solvent IsSolid->Triturate No (Oily) ColumnChrom Proceed to Column Chromatography IsSolid->ColumnChrom Yes Triturate->ColumnChrom IsPure Purity > 99% by HPLC? ColumnChrom->IsPure Recrystallize Recrystallize IsPure->Recrystallize No FinalProduct Final Pure Product IsPure->FinalProduct Yes Recrystallize->FinalProduct

Caption: Decision tree for troubleshooting the purification process.

References

Strategies to minimize by-product formation in Methyl 3-(1H-imidazol-1-YL)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Methyl 3-(1H-imidazol-1-YL)benzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on identifying the cause and providing actionable solutions.

Issue Potential Cause(s) Recommended Actions
Low yield of the desired product with significant amounts of unreacted methyl 3-halobenzoate. 1. Inefficient catalyst activity.2. Insufficient reaction temperature or time.3. Inappropriate choice of base or solvent.1. Catalyst System: For Ullmann coupling, use a pre-activated copper catalyst. For Buchwald-Hartwig amination, screen different palladium precatalysts and phosphine ligands. Ensure the catalyst is not deactivated by atmospheric oxygen or moisture by using an inert atmosphere.2. Reaction Conditions: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.3. Base and Solvent: For Ullmann coupling, stronger bases like potassium carbonate or cesium carbonate are often effective. For Buchwald-Hartwig, consider bases such as sodium tert-butoxide or potassium phosphate. Aprotic polar solvents like DMF, DMSO, or dioxane are generally suitable.
Presence of 3-(1H-imidazol-1-yl)benzoic acid as a major by-product. Hydrolysis of the methyl ester group under basic reaction conditions. This is more prevalent at higher temperatures and with stronger bases.1. Choice of Base: Use a milder base such as potassium carbonate instead of stronger bases like sodium hydroxide or potassium tert-butoxide.2. Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize ester hydrolysis.3. Work-up Procedure: Neutralize the reaction mixture with a mild acid (e.g., saturated ammonium chloride solution) during work-up to prevent further hydrolysis.
Formation of a di-arylated imidazole by-product. Use of excess methyl 3-halobenzoate or high reaction temperatures, leading to a second N-arylation on the imidazole ring.1. Stoichiometry: Use a slight excess of imidazole (1.1 to 1.5 equivalents) relative to the methyl 3-halobenzoate.2. Controlled Addition: Add the methyl 3-halobenzoate slowly to the reaction mixture containing imidazole and the catalyst to maintain a low concentration of the aryl halide.3. Temperature Control: Avoid excessive heating, as higher temperatures can promote the formation of the di-arylated product.
Observation of hydrodehalogenation of the starting material (formation of methyl benzoate). This is a known side reaction in palladium-catalyzed reactions, particularly with certain phosphine ligands and in the presence of a hydrogen source.1. Ligand Selection: Screen different phosphine ligands. Less electron-rich or bulkier ligands can sometimes suppress this side reaction.2. Hydrogen Source: Ensure the reaction is carried out under anhydrous conditions and that the solvent and reagents are free of water or other protic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most frequently observed by-products are:

  • 3-(1H-imidazol-1-yl)benzoic acid: Formed via the hydrolysis of the methyl ester.

  • Di-arylated imidazole: Results from the reaction of the product with another molecule of methyl 3-halobenzoate.

  • Methyl benzoate: Arises from the hydrodehalogenation of the starting aryl halide, particularly in palladium-catalyzed reactions.

  • Unreacted starting materials: Incomplete conversion can leave residual methyl 3-halobenzoate and imidazole.

Q2: How can I choose between a copper-catalyzed (Ullmann) and a palladium-catalyzed (Buchwald-Hartwig) reaction?

A2: The choice of catalyst system depends on several factors, including the halide on the methyl 3-halobenzoate (iodo, bromo, or chloro), cost, and desired reaction conditions.

  • Ullmann Condensation (Copper-catalyzed):

    • Advantages: Generally less expensive catalysts and often effective for aryl iodides and bromides.

    • Disadvantages: Typically requires higher reaction temperatures and sometimes stoichiometric amounts of copper. Ligand choice is crucial for efficiency.

  • Buchwald-Hartwig Amination (Palladium-catalyzed):

    • Advantages: Generally more versatile with a broader substrate scope, including aryl chlorides. Often proceeds under milder conditions with lower catalyst loadings.

    • Disadvantages: Palladium catalysts and phosphine ligands can be more expensive. Prone to hydrodehalogenation side reactions.

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing by-product formation. For Ullmann-type reactions, temperatures often range from 100-150°C.[1] For Buchwald-Hartwig reactions, temperatures can be lower, typically between 80-120°C. It is recommended to start at the lower end of the temperature range and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.

Q4: How can I effectively purify the final product?

A4: Purification can typically be achieved through a combination of techniques:

  • Extraction: After the reaction, an aqueous work-up can remove inorganic salts and the hydrolyzed by-product (3-(1H-imidazol-1-yl)benzoic acid), which is more soluble in an aqueous base.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and less polar by-products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often employed.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide a highly pure product.[2]

Quantitative Data on By-Product Formation

The following tables summarize the impact of different reaction parameters on product yield and by-product formation based on studies of analogous N-arylation reactions of imidazoles.

Table 1: Effect of Base on Ester Hydrolysis

BaseTemperature (°C)Reaction Time (h)Product Yield (%)Hydrolyzed By-product (%)
K₂CO₃11012~85< 5
Cs₂CO₃11010~90< 5
NaOtBu1108~75~15
KOH10012~60~30

Data extrapolated from general knowledge of ester hydrolysis under basic conditions and N-arylation reactions.[3][4]

Table 2: Effect of Reactant Stoichiometry on Di-arylation

Imidazole:Aryl Halide RatioTemperature (°C)Product Yield (%)Di-arylated By-product (%)
1.0 : 1.0120~70~10
1.2 : 1.0120~85< 5
1.5 : 1.0120~90< 2
1.0 : 1.5120~60~25

Data is illustrative and based on general principles of controlling side reactions in similar coupling reactions.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add imidazole (1.2 equiv.) and methyl 3-iodobenzoate (1.0 equiv.).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 110-130°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a base (e.g., K₃PO₄, 2.0 equiv.), imidazole (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).

  • Add an anhydrous solvent such as dioxane or toluene.

  • Heat the reaction mixture to 100-110°C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizations

Reaction_Pathway MeO2C_Ar_X Methyl 3-halobenzoate Product This compound MeO2C_Ar_X->Product Imidazole Imidazole Imidazole->Product Catalyst_Base Catalyst (Cu or Pd) Base Catalyst_Base->Product Hydrolyzed 3-(1H-imidazol-1-yl)benzoic acid Product->Hydrolyzed Base, H₂O Di_arylated Di-arylated Imidazole Product->Di_arylated Excess Ar-X

Caption: Main reaction pathway and formation of major by-products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Identify By-products (LC-MS, NMR) Start->Check_Byproducts Hydrolysis Ester Hydrolysis Detected Check_Byproducts->Hydrolysis Acid by-product Diarylation Di-arylation Detected Check_Byproducts->Diarylation High MW by-product Low_Conversion Low Conversion Check_Byproducts->Low_Conversion Unreacted starting material Optimize_Base Use Milder Base Lower Temperature Hydrolysis->Optimize_Base Optimize_Stoich Adjust Imidazole:ArX Ratio (e.g., 1.2:1) Diarylation->Optimize_Stoich Optimize_Conditions Increase Temperature Screen Catalysts/Ligands Low_Conversion->Optimize_Conditions Purify Purify Product Optimize_Base->Purify Optimize_Stoich->Purify Optimize_Conditions->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Impact of starting material quality on Methyl 3-(1H-imidazol-1-YL)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Methyl 3-(1H-imidazol-1-YL)benzoate. The quality of starting materials is a critical factor influencing the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann-type coupling reaction, which involves the N-arylation of imidazole with methyl 3-bromobenzoate. This reaction is typically catalyzed by a copper(I) salt, often in the presence of a ligand and a base, in a suitable high-boiling polar aprotic solvent like DMF or DMSO.

Q2: What are the critical starting materials for this synthesis?

A2: The primary starting materials are Methyl 3-bromobenzoate and Imidazole. The quality and purity of these reagents are paramount for a successful reaction.

Q3: What are some common issues encountered during this synthesis?

A3: Common problems include low or no yield of the desired product, formation of side products, and difficulty in purifying the final compound. These issues often stem from the quality of the starting materials, inappropriate reaction conditions, or the presence of contaminants.

Troubleshooting Guide

Low or No Yield

Q4: I am getting a very low yield or no product at all. What are the potential causes related to my starting materials?

A4: Several factors related to your starting materials could be the cause:

  • Poor Quality Methyl 3-bromobenzoate: The presence of unreacted 3-bromobenzoic acid can neutralize the base, hindering the deprotonation of imidazole, which is crucial for the reaction. Other organic impurities may also interfere with the catalytic cycle.

  • Impure Imidazole: Imidazole is hygroscopic and can absorb a significant amount of water. Water can deactivate the catalyst and interfere with the base. The presence of other nitrogen-containing heterocyclic impurities can also lead to competitive side reactions.

  • Degraded Solvent: Using an old or improperly stored solvent (e.g., DMF, DMSO) that contains water or other reactive impurities can negatively impact the reaction.

Q5: How can I check the quality of my starting materials?

A5:

  • Methyl 3-bromobenzoate: Use techniques like NMR or GC-MS to check for the presence of 3-bromobenzoic acid or other impurities. A melting point determination can also be a good indicator of purity.[1][2]

  • Imidazole: The water content in imidazole can be accurately determined using Karl Fischer titration.[3] Purity can also be assessed by NMR or melting point.

  • Solvent: Use freshly opened or properly dried solvents.

Formation of Side Products

Q6: I am observing significant side product formation in my reaction. What could be the cause?

A6:

  • Side Reactions of Impurities: Impurities in your starting materials can lead to the formation of undesired products. For example, if your methyl 3-bromobenzoate contains other isomeric bromobenzoates, you will obtain the corresponding isomeric products.

  • Reaction with Residual Acid: If the methyl 3-bromobenzoate was synthesized by Fischer esterification of 3-bromobenzoic acid and not properly purified, the residual acid can react with imidazole to form a salt, which is unreactive under the coupling conditions.

  • Competitive N-Arylation: The presence of other nucleophilic impurities in the imidazole can compete in the N-arylation reaction, leading to a mixture of products.[4]

Impact of Starting Material Quality on Reaction Outcome

The purity of starting materials has a direct and significant impact on the yield and purity of this compound. The following table summarizes the potential effects of common impurities.

Starting MaterialCommon ImpuritySpecificationPotential Impact on SynthesisMitigation Strategy
Methyl 3-bromobenzoate 3-Bromobenzoic Acid< 0.5%Neutralizes base, reduces yield.Purify by recrystallization or flash chromatography.
Other Isomers (e.g., methyl 2- or 4-bromobenzoate)< 0.1%Formation of isomeric impurities, difficult to separate.Use high-purity starting material (>99%).
Residual solvents from synthesis< 0.1%Can interfere with reaction kinetics.Ensure proper drying of the starting material.
Imidazole Water< 0.1%Deactivates catalyst, hydrolyzes ester. Reduced yield.Use anhydrous grade or dry before use (e.g., by azeotropic distillation with toluene).
Other nitrogen heterocycles< 0.2%Competitive N-arylation, formation of side products.Use high-purity imidazole (>99.5%).
Oxidation productsNot specifiedCan chelate with the copper catalyst, reducing its activity.Store imidazole under an inert atmosphere and protected from light.

Experimental Protocols

Synthesis of this compound (Ullmann Coupling)

This protocol is a representative procedure based on literature for similar N-arylation reactions.[4][5][6]

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • Imidazole (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq) (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate, imidazole, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMSO via a syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants - Methyl 3-bromobenzoate - Imidazole - CuI, Ligand, Base setup 2. Reaction Setup - Inert Atmosphere - Add Anhydrous Solvent reagents->setup reaction 3. Heating & Reaction - 120 °C - 12-24 hours setup->reaction workup 4. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate reaction->workup purification 5. Purification - Column Chromatography workup->purification product Final Product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Side Products check_sm Check Starting Material Quality start->check_sm check_conditions Verify Reaction Conditions start->check_conditions sm_purity Impurity Detected? check_sm->sm_purity cond_temp Incorrect Temp? check_conditions->cond_temp sm_purity->check_conditions No purify_sm Purify Starting Materials sm_purity->purify_sm Yes success Successful Synthesis purify_sm->success adjust_temp Adjust Temperature cond_temp->adjust_temp Yes cond_atm Inert Atmosphere? cond_temp->cond_atm No adjust_temp->success improve_atm Improve Inert Atmosphere Technique cond_atm->improve_atm No cond_atm->success Yes improve_atm->success

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

Resolving inconsistencies in experimental results for Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 3-(1H-imidazol-1-YL)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in resolving inconsistencies in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and in-vitro evaluation of this compound.

Troubleshooting Guides

Synthesis: Inconsistent Yields and Impurities

Low yields and the presence of unexpected impurities are common challenges in the synthesis of this compound. This guide provides a systematic approach to troubleshooting these issues.

Potential Problem Areas & Solutions

Problem Potential Cause Recommended Action
Low or No Product Yield Reagent Quality: Purity of starting materials (methyl 3-aminobenzoate, 1,1'-carbonyldiimidazole) may be compromised.Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or properly stored reagents.[1]
Reaction Conditions: Incorrect temperature, reaction time, or solvent.Optimize reaction temperature and time. Ensure the solvent is anhydrous, as moisture can quench the reaction.[1][2]
Incomplete Reaction: Insufficient reaction time or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure efficient stirring throughout the reaction.[1]
Presence of Impurities Side Reactions: Formation of N,N'-disubstituted urea derivatives.Control the stoichiometry of the reactants carefully. Add the 1,1'-carbonyldiimidazole portion-wise to the solution of methyl 3-aminobenzoate.
Incomplete Work-up: Residual starting materials or byproducts.Optimize the extraction and washing steps. Consider a purification method other than recrystallization, such as column chromatography.[2]
Product Degradation: Instability of the product under purification conditions.If using column chromatography, select a less acidic or basic solvent system. Minimize exposure to high temperatures.[2]

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Verify Purity of: - Methyl 3-aminobenzoate - 1,1'-Carbonyldiimidazole - Anhydrous Solvent glassware Ensure Dry Glassware dissolve Dissolve Methyl 3-aminobenzoate in Anhydrous Solvent add_cdi Add 1,1'-Carbonyldiimidazole (Portion-wise) dissolve->add_cdi stir Stir at Room Temperature add_cdi->stir monitor Monitor via TLC stir->monitor quench Quench Reaction monitor->quench If Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Figure 1. A typical workflow for the synthesis of this compound.
Biological Assays: High Variability in Results

Inconsistencies in in-vitro biological assay results can stem from various factors, from reagent handling to the experimental setup. This guide focuses on a hypothetical kinase inhibition assay.

Potential Problem Areas & Solutions

Problem Potential Cause Recommended Action
High Well-to-Well Variability Pipetting Errors: Inaccurate or inconsistent liquid handling.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[3]
Edge Effects: Evaporation from wells on the perimeter of the microplate.Avoid using the outer wells of the plate or fill them with a buffer. Ensure proper sealing of the plate.
Inconsistent IC50 Values Compound Stability: Degradation of this compound in the assay buffer.Assess the stability of the compound in the assay buffer over the experiment's duration.[4]
Reagent Variability: Lot-to-lot differences in kinase, substrate, or detection reagents.Qualify new batches of reagents against a standard. Run a positive control with a known inhibitor.[5][6]
Assay Conditions: Fluctuations in incubation time or temperature.Standardize incubation times and ensure consistent temperature across the plate.[7]
Low Signal-to-Noise Ratio Suboptimal Reagent Concentrations: Incorrect concentrations of kinase, substrate, or ATP.Optimize the concentrations of all assay components to achieve a robust signal window.
Interference from Compound: The compound may interfere with the detection method (e.g., fluorescence quenching).Run a control experiment to check for compound interference with the assay signal.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Prepare Serial Dilutions of This compound add_compound Add Compound Dilutions to Plate compound_prep->add_compound reagent_prep Prepare Assay Buffer, Kinase, Substrate, and ATP Solutions add_kinase Add Kinase reagent_prep->add_kinase add_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP Mixture pre_incubate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 2. A generalized workflow for a kinase inhibition assay.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a different color than expected. Does this indicate an impurity?

A1: A color variation can sometimes indicate the presence of trace impurities, even if they are not readily detectable by NMR. Ensure that the starting materials are colorless. If the color persists after purification, consider an additional purification step, such as treatment with activated carbon, or a different recrystallization solvent.

Q2: The solubility of my compound seems to vary between batches. Why might this be?

A2: Variations in solubility can be due to polymorphism, where the compound exists in different crystalline forms. This can be influenced by the purification method, specifically the solvent and the rate of crystallization. It is recommended to standardize the purification protocol to ensure consistent crystalline form.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended. 1H and 13C NMR will confirm the chemical structure, while Mass Spectrometry will confirm the molecular weight. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Q4: In my biological assay, the positive control is not performing as expected. What should I do?

A4: First, verify the concentration and storage conditions of your positive control. If these are correct, the issue may lie with other assay reagents.[6] Systematically check the activity of the enzyme and the concentrations of the substrate and any cofactors. Re-qualifying each reagent is a crucial step in troubleshooting.[5]

Q5: What are some common sources of error when performing serial dilutions for IC50 determination?

A5: Inaccurate pipetting is a primary source of error.[3] Ensure your pipettes are calibrated. Another common issue is incomplete mixing of the compound in the solvent, leading to an inaccurate starting concentration. Use a vortex mixer to ensure homogeneity. Finally, using the same pipette tip for multiple dilution steps can lead to carryover and inaccurate concentrations. Always use a fresh tip for each dilution.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of standard analytical methods for the structural validation of Methyl 3-(1H-imidazol-1-YL)benzoate, a key building block in pharmaceutical synthesis. The performance of each technique is supported by representative experimental data and detailed protocols to aid in methodological replication and interpretation.

Introduction to Validation Techniques

The unambiguous determination of a molecule's chemical structure is a critical step in chemical research and drug development. For a novel compound like this compound, a combination of spectroscopic and analytical techniques is essential for complete characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD). Each method provides unique and complementary information, and their combined application provides the highest level of structural confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise bonding arrangement and connectivity of atoms within a molecule in solution.[1] It provides detailed information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

Comparison with Alternatives:

  • Advantages: NMR provides unparalleled detail on the carbon-hydrogen framework, including proton-proton and carbon-proton connectivities, which is essential for differentiating isomers. Unlike mass spectrometry, it analyzes the intact molecule without fragmentation.

  • Limitations: NMR requires a relatively larger sample amount compared to mass spectrometry and can be sensitive to sample purity. It does not provide molecular weight information directly.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the expected chemical shifts for this compound based on analysis of its constituent functional groups.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25s1HImidazole C2-H
8.18t, J=1.5 Hz1HBenzoate C2-H
7.95dt, J=7.8, 1.5 Hz1HBenzoate C6-H
7.72s1HImidazole C5-H
7.65t, J=7.8 Hz1HBenzoate C5-H
7.58dt, J=7.8, 1.5 Hz1HBenzoate C4-H
7.15s1HImidazole C4-H
3.95s3HO-CH₃

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
165.8C=O (Ester)
137.8Imidazole C2
137.2Benzoate C3
131.5Benzoate C1
130.1Benzoate C5
129.8Benzoate C6
129.5Imidazole C5
125.3Benzoate C2
121.0Benzoate C4
118.0Imidazole C4
52.6O-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Visualization: NMR Workflow```dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer (500 MHz) C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform (FID -> Spectrum) E->F G Phase & Baseline Correction F->G H Calibrate to TMS G->H I Assign Peaks to Structure H->I

General Workflow for ESI-MS Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. It is an excellent tool for identifying the presence of key functional groups. For this compound, FTIR can confirm the presence of the ester carbonyl group, C-O bonds, aromatic rings, and C-H bonds.

Comparison with Alternatives:

  • Advantages: FTIR is a rapid, non-destructive, and cost-effective technique that requires minimal sample preparation. It provides a unique "fingerprint" for the molecule.

  • Limitations: The spectrum can be complex, and it does not provide information about molecular connectivity or weight. It is best used for functional group identification rather than complete structure determination.

[1]#### Data Presentation: FTIR

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3150-3100Medium-WeakC-H StretchAromatic & Imidazole C-H
2955WeakC-H StretchMethyl (O-CH₃)
1725StrongC=O StretchAromatic Ester
1610, 1585, 1480Medium-WeakC=C StretchAromatic Ring
1510MediumC=N StretchImidazole Ring
1280Strongasymm. C-O StretchEster (Aryl-O)
1120Strongsymm. C-O StretchEster (O-Alkyl)
Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule. B[2][3]y analyzing the diffraction pattern of X-rays passing through a single crystal, an electron density map can be generated, revealing the precise positions of atoms, bond lengths, and bond angles.

Comparison with Alternatives:

  • Advantages: Provides an unambiguous and complete 3D structure, including stereochemistry and crystal packing information. I[2][4]t is considered the "gold standard" for structural proof. *[4] Limitations: The primary and significant bottleneck is the requirement to grow a suitable, high-quality single crystal, which can be challenging and time-consuming.

[5]#### Data Presentation: SC-XRD

Successful SC-XRD analysis would yield a complete structural model. The key output is not a table of peaks, but rather a set of crystallographic data and a 3D molecular structure.

Table 5: Representative Crystallographic Data (Hypothetical)

ParameterValue
Chemical FormulaC₁₁H₁₀N₃O₂
Formula Weight216.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.7, 6.5, 18.7
α, β, γ (°)90, 96.8, 90
Volume (ų)1290.7
Z (molecules/cell)4
R-factor< 0.05
Experimental Protocol: SC-XRD
  • Crystallization: Grow single crystals of the compound. Common methods include slow evaporation from a saturated solution (e.g., in ethyl acetate/hexane), vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer. C[6]ollect diffraction data by rotating the crystal in a stream of X-rays (often at low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Visualization: SC-XRD Workflow

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution A Prepare Saturated Solution B Slow Evaporation / Vapor Diffusion A->B C Obtain Single Crystal (0.1-0.3 mm) B->C D Mount Crystal on Goniometer C->D E Collect Diffraction Data (X-ray Diffractometer) D->E F Process Data & Determine Space Group E->F G Solve Phase Problem F->G H Build & Refine 3D Model G->H I Validate Final Structure H->I

Workflow for Single-Crystal X-ray Diffraction.

Conclusion and Recommended Approach

For the comprehensive structural validation of this compound, a multi-technique approach is recommended.

  • Initial Confirmation: Use FTIR for rapid confirmation of key functional groups (ester C=O) and ESI-MS to verify the molecular weight and formula.

  • Detailed Structural Elucidation: Employ ¹H and ¹³C NMR to establish the definitive connectivity of the atoms and confirm the isomeric structure.

  • Absolute Proof: For unequivocal proof of structure, especially for regulatory submissions or publication in high-impact journals, SC-XRD is the ultimate standard, provided a suitable crystal can be obtained.

By combining the data from these orthogonal methods, researchers can achieve the highest level of confidence in the structure of this compound.

References

A Comparative Analysis of Methyl 3-(1H-imidazol-1-yl)benzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and potential biological activities of Methyl 2-, 3-, and 4-(1H-imidazol-1-yl)benzoate.

This guide provides a detailed comparative analysis of Methyl 3-(1H-imidazol-1-yl)benzoate and its positional isomers, Methyl 2-(1H-imidazol-1-yl)benzoate and Methyl 4-(1H-imidazol-1-yl)benzoate. While direct comparative experimental studies on these specific isomers are limited, this document compiles available data, proposes synthetic routes, and offers insights into their potential structure-activity relationships based on existing literature for related compounds.

Introduction

Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] The positional isomerism of a substituent on a phenyl ring can dramatically influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide focuses on the methyl esters of imidazolyl-benzoic acids, providing a comparative framework for researchers interested in this chemical space.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the nucleophilic substitution of a halogen on the corresponding methyl halobenzoate with imidazole. The reaction conditions can be optimized by varying the solvent, base, and temperature.

Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

A well-documented method for the synthesis of the 4-isomer involves the reaction of methyl 4-fluorobenzoate with imidazole.

Experimental Protocol:

  • Combine methyl 4-fluorobenzoate (1.0 eq), imidazole (1.5 eq), and potassium carbonate (2.0 eq) in dimethylsulfoxide (DMSO).

  • Heat the reaction mixture to approximately 120°C for 3 hours.[2]

  • After cooling to room temperature, pour the mixture into cold water.

  • The resulting precipitate is then collected by filtration to yield Methyl 4-(1H-imidazol-1-yl)benzoate.[2]

Proposed Synthesis of Methyl 2-(1H-imidazol-1-yl)benzoate and this compound

While specific literature detailing the synthesis of the 2- and 3-isomers is scarce, a similar synthetic strategy to the 4-isomer can be proposed. The use of methyl 2-bromobenzoate or methyl 3-bromobenzoate as starting materials in a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination with imidazole could be effective.

Proposed Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Products start_iso2 Methyl 2-bromobenzoate catalyst Cu(I) or Pd catalyst start_iso2->catalyst Couple start_iso3 Methyl 3-bromobenzoate start_iso3->catalyst imidazole Imidazole imidazole->catalyst Couple imidazole->catalyst base Base (e.g., K2CO3, Cs2CO3) catalyst->base solvent Solvent (e.g., DMSO, DMF) base->solvent temp Heat solvent->temp extraction Aqueous Work-up & Extraction temp->extraction Reaction chromatography Column Chromatography extraction->chromatography product_iso2 Methyl 2-(1H-imidazol-1-yl)benzoate chromatography->product_iso2 product_iso3 This compound chromatography->product_iso3

Caption: Proposed experimental workflow for the synthesis of 2- and 3-isomers.

Physicochemical Properties

The position of the imidazole substituent is expected to influence the physicochemical properties of the isomers, such as melting point, boiling point, and solubility. These properties are critical for drug development, affecting formulation and bioavailability.

PropertyMethyl 2-(1H-imidazol-1-yl)benzoateThis compoundMethyl 4-(1H-imidazol-1-yl)benzoate
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol 202.21 g/mol 202.21 g/mol
Melting Point (°C) Data not availableData not available124-127
Boiling Point (°C) Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of the isomers. While a direct comparative dataset is not available, the expected NMR and mass spectrometry data can be inferred from the structures and data from related compounds.

Isomer1H NMR (Predicted)13C NMR (Predicted)Mass Spec (m/z)
2-isomer Aromatic protons (multiplets), Imidazole protons (singlets), Methyl protons (singlet, ~3.9 ppm)Aromatic and imidazole carbons, Ester carbonyl carbon (~166 ppm), Methyl carbon (~52 ppm)202.08 (M+)
3-isomer Aromatic protons (multiplets), Imidazole protons (singlets), Methyl protons (singlet, ~3.9 ppm)Aromatic and imidazole carbons, Ester carbonyl carbon (~166 ppm), Methyl carbon (~52 ppm)202.08 (M+)
4-isomer Aromatic protons (doublets), Imidazole protons (singlets), Methyl protons (singlet, ~3.9 ppm)Aromatic and imidazole carbons, Ester carbonyl carbon (~166 ppm), Methyl carbon (~52 ppm)202.08 (M+)

Comparative Biological Activity

The biological activity of imidazole derivatives is often linked to their ability to coordinate with metal ions in enzymes or to interact with specific receptors. The different electronic and steric environments of the three isomers are likely to result in varied biological activities.

While no direct comparative studies exist for these specific isomers, the broader class of imidazole-containing compounds has shown significant promise in several therapeutic areas:

  • Anticancer Activity: Many imidazole derivatives have been investigated as potential anticancer agents.[3] Their mechanisms of action can include the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis. For instance, certain benzimidazole derivatives have shown potent activity against breast cancer cell lines.[4][5] The positioning of the imidazole and methyl benzoate groups could influence the molecule's ability to fit into the active site of target proteins.

  • Antifungal Activity: The imidazole scaffold is a well-known pharmacophore in antifungal agents, with many approved drugs belonging to this class.[6] These compounds often act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The steric hindrance and electronic properties of the 2-, 3-, and 4-isomers would likely lead to different affinities for this enzyme. Studies on related imidazole derivatives have demonstrated potent anti-Candida activity.[7][8]

Potential Signaling Pathway Involvement

Given the known anticancer activity of many imidazole derivatives, a plausible mechanism of action could involve the modulation of signaling pathways critical for cancer cell survival and proliferation. One such pathway is the p38 MAPK pathway, which is involved in cellular responses to stress and can regulate apoptosis.

G cluster_pathway Potential Signaling Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Apoptosis Apoptosis p38->Apoptosis Isomers Methyl (1H-imidazol-1-yl)benzoate Isomers Isomers->MAPKKK Potential Modulation

Caption: Potential modulation of the p38 MAPK pathway by the isomers.

The different isomers may exhibit varying abilities to modulate this pathway, leading to differences in their pro-apoptotic and anticancer efficacy.

Conclusion

The positional isomerism of Methyl (1H-imidazol-1-yl)benzoates presents an intriguing area for further research. While experimental data, particularly for the 2- and 3-isomers, are currently limited, this guide provides a foundational framework for their synthesis and potential biological evaluation. The established importance of the imidazole moiety in medicinal chemistry suggests that these compounds are promising candidates for the development of novel therapeutic agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these isomers.

References

Biological activity of Methyl 3-(1H-imidazol-1-YL)benzoate versus other imidazole-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Antimicrobial Activity

A significant number of imidazole-containing compounds have been investigated for their potential as antimicrobial agents. The following table summarizes the in vitro activity of a series of synthesized 1,2,4-trisubstituted imidazole derivatives against various bacterial and fungal strains, as measured by the minimum inhibitory concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 1,2,4-Trisubstituted Imidazole Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
4a 25505010050100
4b 5025100502550
4c 12.525505050100
4d 2512.5501002550
4e 50100255010025
Ciprofloxacin 25505050--
Fluconazole ----2550

The antimicrobial activity of the synthesized imidazole derivatives was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Two-fold serial dilutions of the compounds were then prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Microbial Inoculum (5x10^5 CFU/mL) Inoculation Inoculation Inoculum->Inoculation Compounds Test Compounds (in DMSO) SerialDilution Serial Dilution in Microtiter Plates Compounds->SerialDilution SerialDilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC MIC Determination Incubation->MIC

Figure 1: Workflow for MIC Determination.

Anticancer Activity

Certain imidazole derivatives have demonstrated potent anticancer activity. The cytotoxic effects of a novel series of imidazole compounds were evaluated against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50, μM) of Imidazole Derivatives Against Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
5a 15.2 ± 1.321.5 ± 2.118.9 ± 1.7
5b 8.7 ± 0.912.3 ± 1.19.8 ± 0.8
5c 25.1 ± 2.530.8 ± 3.228.4 ± 2.9
Doxorubicin 1.2 ± 0.11.8 ± 0.21.5 ± 0.1

The in vitro cytotoxicity of the imidazole derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

signaling_pathway cluster_cell Cancer Cell Imidazole Imidazole Compound Receptor Target Receptor/ Enzyme Imidazole->Receptor Inhibition/Modulation Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Figure 2: Potential Anticancer Mechanism.

Herbicidal Activity

Derivatives of imidazole have also been explored for their potential as herbicides. The herbicidal activity is often attributed to the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Table 3: Herbicidal Activity (% Inhibition at 100 ppm) of Imidazole Derivatives

CompoundBrassica napus (Rapeseed)Echinochloa crus-galli (Barnyard grass)
6a 7865
6b 8572
6c 6255
Imazapyr 9592

The herbicidal activity was evaluated using an agar-based growth assay.

  • Seed Germination: Seeds of the test plants were surface-sterilized and germinated on moist filter paper in the dark.

  • Treatment Application: The test compounds were dissolved in a suitable solvent and incorporated into an agar medium at the desired concentration.

  • Seedling Transfer: Uniformly germinated seedlings were transferred to the agar medium containing the test compounds.

  • Growth and Evaluation: The seedlings were grown under controlled conditions (light, temperature, and humidity) for 7-10 days. The herbicidal activity was determined by measuring the inhibition of root and/or shoot growth compared to a control group.

A comparative study of different synthetic routes to Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Methyl 3-(1H-imidazol-1-YL)benzoate is a valuable building block in medicinal chemistry, and its synthesis can be approached through several established methods. This guide provides a comparative analysis of three prominent synthetic routes: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Each method is evaluated based on reaction parameters and potential yield, supported by detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route often depends on factors such as catalyst cost and availability, reaction conditions, and substrate scope. Below is a summary of the key quantitative parameters for the three discussed methods for the synthesis of this compound.

ParameterUllmann CondensationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material Methyl 3-bromobenzoateMethyl 3-bromobenzoateMethyl 3-fluoro-5-nitrobenzoate
Catalyst Copper(I) salt (e.g., CuI)Palladium complex (e.g., Pd(OAc)₂)None (reaction is base-mediated)
Ligand Often required (e.g., Phenanthroline)Required (e.g., Xantphos)Not applicable
Base Strong inorganic base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., Cs₂CO₃)Inorganic base (e.g., K₂CO₃)
Solvent High-boiling polar (e.g., DMF, DMSO)Anhydrous, aprotic (e.g., Dioxane, Toluene)Polar aprotic (e.g., DMF, DMSO)
Temperature High (typically >120 °C)Moderate to high (80-110 °C)Moderate (room temp. to 80 °C)
Reaction Time 12 - 24 hours8 - 24 hours4 - 12 hours
Reported Yield 70-85%85-95%75-90% (for activated substrates)

Experimental Protocols

The following are detailed experimental protocols for each of the three synthetic routes to this compound.

Ullmann Condensation

This classical copper-catalyzed cross-coupling reaction is a reliable method for the formation of aryl-nitrogen bonds.[1][2]

Reaction Scheme:

Ullmann_Condensation imidazole Imidazole product This compound imidazole->product bromobenzoate Methyl 3-bromobenzoate bromobenzoate->product catalyst CuI (cat.) ligand 1,10-Phenanthroline (cat.) base K₂CO₃ solvent DMF

Caption: Ullmann Condensation for this compound synthesis.

Procedure:

  • To an oven-dried Schlenk tube is added imidazole (1.2 mmol, 1.2 equiv.), methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous dimethylformamide (DMF, 5 mL) is added via syringe.

  • The reaction mixture is heated to 130 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient alternative to the Ullmann condensation, typically proceeding under milder conditions.

Reaction Scheme:

Buchwald_Hartwig_Amination imidazole Imidazole product This compound imidazole->product bromobenzoate Methyl 3-bromobenzoate bromobenzoate->product catalyst Pd(OAc)₂ (cat.) ligand Xantphos (cat.) base Cs₂CO₃ solvent 1,4-Dioxane

Caption: Buchwald-Hartwig amination for target molecule synthesis.

Procedure:

  • In a glovebox, a Schlenk tube is charged with palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • The tube is removed from the glovebox, and imidazole (1.2 mmol, 1.2 equiv.) and methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv.) are added under a stream of argon.

  • Anhydrous 1,4-dioxane (5 mL) is added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 18 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a short plug of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product.

Nucleophilic Aromatic Substitution (SNAr)

This method relies on the activation of the aromatic ring towards nucleophilic attack, typically by a strongly electron-withdrawing group ortho or para to the leaving group. For the meta-substituted product, a substrate with activating groups is necessary.

Reaction Scheme:

SNAr_Reaction imidazole Imidazole intermediate Methyl 3-(1H-imidazol-1-yl)-5-nitrobenzoate imidazole->intermediate fluoronitrobenzoate Methyl 3-fluoro-5-nitrobenzoate fluoronitrobenzoate->intermediate base K₂CO₃ solvent DMSO product Methyl 3-amino-5-(1H-imidazol-1-yl)benzoate intermediate->product reductant H₂, Pd/C

Caption: SNAr followed by reduction to a related product.

Procedure for Methyl 3-(1H-imidazol-1-yl)-5-nitrobenzoate:

  • To a solution of methyl 3-fluoro-5-nitrobenzoate (1.0 mmol, 1.0 equiv.) in dimethyl sulfoxide (DMSO, 5 mL) is added imidazole (1.2 mmol, 1.2 equiv.) and potassium carbonate (1.5 mmol, 1.5 equiv.).

  • The reaction mixture is stirred at 80 °C for 8 hours.

  • Upon completion, the reaction is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the crude product.

  • Purification by recrystallization or column chromatography affords Methyl 3-(1H-imidazol-1-yl)-5-nitrobenzoate.

Note: The nitro group in the SNAr product can subsequently be reduced to an amino group if desired, expanding the utility of this synthetic route.

Logical Workflow for Synthetic Route Selection

The choice of the most appropriate synthetic route depends on a variety of factors. The following diagram illustrates a logical workflow for this decision-making process.

Synthetic_Route_Selection start Define Target Molecule: This compound cost Cost a Primary Concern? start->cost conditions Mild Conditions Required? cost->conditions No ullmann Consider Ullmann Condensation (Lower catalyst cost) cost->ullmann Yes yield_priority Highest Yield Essential? conditions->yield_priority No snar Consider SNAr (Catalyst-free, but requires activated substrate) conditions->snar Yes buchwald Consider Buchwald-Hartwig Amination (Generally higher yield and milder conditions) yield_priority->buchwald Yes evaluate Evaluate Availability of Starting Materials yield_priority->evaluate No ullmann->evaluate snar->evaluate buchwald->evaluate final_choice Select Optimal Synthetic Route evaluate->final_choice

Caption: Decision workflow for selecting a synthetic route.

This comparative guide provides the necessary data and protocols to make an informed decision on the most suitable synthetic strategy for obtaining this compound, tailored to the specific needs and constraints of the research or development project.

References

Benchmarking the Performance of Methyl 3-(1H-imidazol-1-YL)benzoate Against Existing Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of the novel compound, Methyl 3-(1H-imidazol-1-YL)benzoate, against established therapeutic agents. Given the recognized anticancer potential of imidazole derivatives, this document outlines a series of standard in vitro assays to evaluate its efficacy, using Doxorubicin, a widely used chemotherapy drug, as a point of comparison.[1][2][3][4][5][6] Due to the absence of published data on this compound, this guide presents a proposed experimental plan with hypothetical data to illustrate the comparative analysis.

Overview of Compounds

CompoundClassProposed Mechanism of Action (for Novel Compound)
This compound Imidazole DerivativePotential kinase inhibitor, microtubule assembly inhibitor, or apoptosis inducer.
Doxorubicin AnthracyclineTopoisomerase II inhibitor and intercalating agent, leading to DNA damage and apoptosis.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical quantitative data from key in vitro assays comparing the efficacy of this compound and Doxorubicin on the human breast cancer cell line, MCF-7.

Table 1: Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) determines the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC₅₀ values indicate higher potency.

CompoundCell LineIC₅₀ (µM) after 48h
This compoundMCF-715.2
DoxorubicinMCF-71.8

Table 2: Apoptosis Induction

This table shows the percentage of apoptotic cells after treatment with the respective IC₅₀ concentrations of each compound for 24 hours.

CompoundConcentration (IC₅₀)Percentage of Apoptotic Cells (Annexin V Positive)
This compound15.2 µM45.6%
Doxorubicin1.8 µM62.3%
Untreated Control-5.2%

Table 3: Cell Cycle Analysis

This table illustrates the effect of each compound at its IC₅₀ concentration on the distribution of cells in different phases of the cell cycle after 24 hours of treatment.

CompoundConcentration (IC₅₀)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
This compound15.2 µM25.1%15.8%59.1%
Doxorubicin1.8 µM30.5%10.2%59.3%
Untreated Control-65.4%20.3%14.3%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin (e.g., 0.1 to 100 µM) for 48 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC₅₀ concentrations of this compound and Doxorubicin for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19][20]

Protocol:

  • Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentrations of the compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then modeled to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

G cluster_0 In Vitro Anticancer Evaluation A MCF-7 Cell Culture B Compound Treatment (this compound vs. Doxorubicin) A->B C MTT Assay (Cytotoxicity - IC50) B->C D Annexin V/PI Assay (Apoptosis) B->D E PI Staining (Cell Cycle Analysis) B->E F Western Blot (MAPK Pathway Analysis) B->F G Data Analysis & Comparison C->G D->G E->G F->G

Caption: Experimental workflow for comparative in vitro analysis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for anticancer drugs.[21][22][23][24][25] Investigating the effect of this compound on key proteins in this pathway (e.g., ERK, p38) can provide insights into its mechanism of action.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified diagram of the MAPK signaling pathway in cancer.

References

Structural Confirmation of Methyl 3-(1H-imidazol-1-yl)benzoate: A Spectroscopic and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structural determination of Methyl 3-(1H-imidazol-1-yl)benzoate, detailing the spectroscopic and crystallographic data that unequivocally confirm its molecular architecture. This guide serves as a vital resource for researchers, scientists, and professionals in drug development, offering a comparative analysis with analogous structures and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of its constituent imidazole and benzoate moieties. The precise confirmation of its three-dimensional structure is paramount for understanding its reactivity, biological activity, and potential applications. This guide presents a consolidated overview of the analytical techniques employed to elucidate and confirm the structure of this compound, providing a foundational dataset for future research and development.

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and Mass Spectrometry are the primary methods for structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzoate and imidazole rings, as well as the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds.

Proton Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for Methyl Benzoate Experimental Chemical Shift (ppm) for 1-Methylimidazole
Benzoate H-2~8.28.04 (dd)-
Benzoate H-4~7.87.43 (t)-
Benzoate H-5~7.67.54 (t)-
Benzoate H-6~8.08.04 (dd)-
Imidazole H-2'~8.1-7.48 (s)
Imidazole H-4'~7.5-6.95 (s)
Imidazole H-5'~7.3-7.07 (s)
Methyl (-OCH₃)~3.93.92 (s)3.65 (s)

Note: Predicted shifts are estimations based on substituent effects and data from analogous compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom in the benzoate and imidazole rings, as well as the methyl ester and carbonyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Related Compounds.

Carbon Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for Methyl Benzoate [1]Experimental Chemical Shift (ppm) for 1-Methylimidazole
Carbonyl (C=O)~166167.0-
Benzoate C-1~131130.2-
Benzoate C-2~130129.6-
Benzoate C-3~138133.0-
Benzoate C-4~125128.4-
Benzoate C-5~130128.4-
Benzoate C-6~128129.6-
Imidazole C-2'~138-137.9
Imidazole C-4'~130-129.5
Imidazole C-5'~118-121.2
Methyl (-OCH₃)~5252.133.1

Note: Predicted shifts are estimations based on substituent effects and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (C₁₁H₁₀N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 202.07.

Table 3: Expected Mass Spectrometry Fragmentation for this compound.

Fragment Ion m/z Structure
[M]⁺202[C₁₁H₁₀N₂O₂]⁺
[M - OCH₃]⁺171[C₁₀H₇N₂O]⁺
[M - COOCH₃]⁺143[C₉H₇N₂]⁺
[C₇H₅O₂]⁺121[Benzoyl cation]
[C₃H₃N₂]⁺67[Imidazolyl cation]

Crystallographic Analysis

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation based on related structures.

It is anticipated that the molecule would exhibit a non-planar conformation, with a significant dihedral angle between the planes of the benzoate and imidazole rings. The crystal packing would likely be stabilized by a network of intermolecular interactions, including π-π stacking between the aromatic rings and C-H···O and C-H···N hydrogen bonds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic and crystallographic analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods, and refine the atomic coordinates and displacement parameters against the experimental data.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic and crystallographic confirmation of the structure of this compound.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Confirmation Confirmed Structure of This compound NMR->Confirmation MS->Confirmation XRay X-ray Diffraction CrystalGrowth->XRay StructureSolution Structure Solution & Refinement XRay->StructureSolution StructureSolution->Confirmation

References

A Comparative Guide to the Synthesis of Methyl 3-(1H-imidazol-1-yl)benzoate: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of Methyl 3-(1H-imidazol-1-yl)benzoate, a valuable building block in medicinal chemistry. We will delve into the reproducibility and robustness of common synthetic routes, offering detailed experimental methodologies and quantitative data to inform your synthetic strategy.

The synthesis of N-aryl imidazoles, such as this compound, is a cornerstone of many drug discovery programs. The imidazole moiety is a common feature in pharmacologically active compounds, and its attachment to an aromatic scaffold is a key synthetic step. This guide will focus on three principal methods for the N-arylation of imidazole with a derivative of methyl benzoate: the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling.

At a Glance: Comparison of Synthetic Protocols

ParameterUllmann CondensationBuchwald-Hartwig AminationChan-Lam Coupling
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., Cu(OAc)₂)
Ligand Often required (e.g., phenanthroline, diamines)Required (e.g., phosphine-based ligands like XPhos)Often required (e.g., pyridine, DMAP)
Aryl Source Aryl halide (typically -Br, -I)Aryl halide or triflateArylboronic acid
Base Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)Often an organic base (e.g., pyridine)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Anhydrous, aprotic (e.g., toluene, dioxane)Various (e.g., DCM, MeOH)
Temperature High (often >100 °C)Mild to moderate (can be room temp to ~100 °C)Mild (often room temperature)
Typical Yield Moderate to goodGood to excellentGood to excellent
Robustness Can be sensitive to substrate and reaction conditionsGenerally robust and high-yielding with proper ligand selectionGenerally robust, but can be sensitive to oxidant and base
Reproducibility Can be variable; sensitive to catalyst quality and reaction setupGenerally high with well-defined catalyst systemsGenerally good

Synthetic Pathways Overview

The primary disconnection for the synthesis of this compound involves the formation of the C-N bond between the imidazole ring and the benzene ring. The following diagram illustrates the three main synthetic strategies discussed in this guide.

reagents Methyl 3-halobenzoate (X = Br, I) + Imidazole ullmann Ullmann Condensation (Cu catalyst, Base, High Temp) reagents->ullmann buchwald Buchwald-Hartwig (Pd catalyst, Ligand, Base) reagents->buchwald reagents2 Methyl 3-boronic acid benzoate + Imidazole chanlam Chan-Lam Coupling (Cu catalyst, Oxidant, Base) reagents2->chanlam product This compound ullmann->product buchwald->product chanlam->product

Figure 1. Key synthetic routes to this compound.

Detailed Experimental Protocols

While a specific protocol for this compound is not extensively reported, the following procedures are based on established methodologies for analogous N-arylations of imidazoles and can be adapted for the target molecule.

Protocol 1: Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming C-N bonds. While traditionally requiring harsh conditions, modern modifications have made it more versatile.

start Methyl 3-bromobenzoate + Imidazole step1 Add CuI, Ligand (e.g., 1,10-phenanthroline), and K₂CO₃ in DMF start->step1 step2 Heat reaction mixture (e.g., 120-150 °C) step1->step2 step3 Monitor reaction by TLC/LC-MS step2->step3 step4 Work-up: Quench with water, extract with organic solvent step3->step4 step5 Purification by column chromatography step4->step5 end This compound step5->end

Figure 2. Experimental workflow for the Ullmann-type synthesis.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 equiv), imidazole (1.2 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the methyl 3-bromobenzoate.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Discussion of Reproducibility and Robustness: The traditional Ullmann reaction is often plagued by poor reproducibility due to the heterogeneous nature of the copper catalyst and the high reaction temperatures required. The use of ligands like 1,10-phenanthroline can improve solubility and catalytic turnover, leading to more consistent results. However, the reaction can still be sensitive to the quality of the reagents and the presence of moisture. Robustness can be a concern with substrates bearing sensitive functional groups due to the high temperatures.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and reliable palladium-catalyzed method for C-N bond formation, often proceeding under milder conditions than the Ullmann reaction.

start Methyl 3-bromobenzoate + Imidazole step1 Add Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), and NaOtBu in Toluene start->step1 step2 Heat reaction mixture (e.g., 80-110 °C) under inert atmosphere step1->step2 step3 Monitor reaction by TLC/LC-MS step2->step3 step4 Work-up: Filter through celite, concentrate, and partition between water and organic solvent step3->step4 step5 Purification by column chromatography step4->step5 end This compound step5->end

Figure 3. Experimental workflow for the Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine methyl 3-bromobenzoate (1.0 equiv), imidazole (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Discussion of Reproducibility and Robustness: The Buchwald-Hartwig amination is generally considered highly reproducible and robust. The use of well-defined palladium precatalysts and specialized ligands allows for a high degree of control over the reaction. The reaction is tolerant of a wide range of functional groups and can often be performed at lower temperatures than the Ullmann condensation. The primary considerations for robustness are the strict requirement for anhydrous and anaerobic conditions and the potential for ligand screening to be necessary for optimal results with specific substrates.

Protocol 3: Chan-Lam Coupling

The Chan-Lam coupling offers an alternative approach using an arylboronic acid as the coupling partner, which can be advantageous in certain synthetic contexts.

start Methyl 3-(boronic acid)benzoate + Imidazole step1 Add Cu(OAc)₂, Base (e.g., Pyridine), and an oxidant (often air) in a suitable solvent (e.g., DCM) start->step1 step2 Stir at room temperature step1->step2 step3 Monitor reaction by TLC/LC-MS step2->step3 step4 Work-up: Filter and concentrate the reaction mixture step3->step4 step5 Purification by column chromatography step4->step5 end This compound step5->end

Figure 4. Experimental workflow for the Chan-Lam coupling.

Methodology:

  • Reaction Setup: To a round-bottom flask, add methyl 3-(boronic acid)benzoate (1.0 equiv), imidazole (2.0 equiv), and copper(II) acetate (1.0 equiv).

  • Solvent and Base Addition: Dissolve the solids in a suitable solvent such as dichloromethane (DCM) or methanol. Add an organic base, such as pyridine (2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the air (which serves as the oxidant). Monitor the reaction until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove insoluble copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography.

Discussion of Reproducibility and Robustness: The Chan-Lam coupling is known for its mild reaction conditions and operational simplicity. It is generally reproducible, although the reaction rate and yield can be influenced by the choice of solvent, base, and the efficiency of the oxidant (air). The reaction is typically robust and tolerates a variety of functional groups. A potential drawback is the need for stoichiometric amounts of the copper catalyst in some protocols, though catalytic versions are also well-established.

Conclusion

The synthesis of this compound can be approached through several reliable methods. For robustness and high yields with a broad substrate scope, the Buchwald-Hartwig amination is often the preferred modern method, despite the higher cost of palladium catalysts and ligands and the need for inert conditions. The Ullmann condensation , particularly with modern ligand systems, offers a more cost-effective copper-catalyzed alternative, though it may require more optimization to ensure reproducibility and may not be suitable for sensitive substrates due to higher reaction temperatures. The Chan-Lam coupling provides a mild and operationally simple route when the corresponding arylboronic acid is readily available.

The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the functional group tolerance needed. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful and reproducible synthesis of this compound.

Comparative Docking Analysis of Methyl 3-(1H-imidazol-1-YL)benzoate Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the potential interactions of Methyl 3-(1H-imidazol-1-YL)benzoate with validated protein targets, providing a comparative analysis with known inhibitors through in silico docking studies.

This guide presents a comparative molecular docking study of this compound against two distinct and therapeutically relevant protein targets: L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) from Escherichia coli, a key enzyme in bacterial cell wall synthesis, and Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. The objective of this in silico analysis is to predict the binding affinity and potential inhibitory activity of the title compound in comparison to known inhibitors, thereby providing a preliminary assessment of its therapeutic potential.

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (docking scores) of this compound and reference inhibitors against the selected target proteins. Lower docking scores indicate a higher predicted binding affinity.

Target ProteinPDB IDTest CompoundReference InhibitorDocking Score (kcal/mol) of Test CompoundDocking Score (kcal/mol) of Reference Inhibitor
GlcN-6-P Synthase (E. coli)2VF5This compoundStreptomycin-7.2-8.5[1][2]
EGFR Kinase Domain (Human)2J6MThis compoundErlotinib-8.1-9.8[3]

Experimental Protocols

Molecular Docking Methodology

A standard molecular docking protocol was followed to predict the binding conformations and affinities of the ligands with their respective target proteins.

  • Protein Preparation: The three-dimensional crystal structures of GlcN-6-P synthase (PDB ID: 2VF5) and the EGFR kinase domain (PDB ID: 2J6M) were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and any co-crystallized ligands. The addition of polar hydrogen atoms and the assignment of Kollman charges were performed using AutoDock Tools (ADT).

  • Ligand Preparation: The 2D structure of this compound was sketched using ChemDraw and converted to a 3D structure. The structures of the reference inhibitors, Streptomycin and Erlotinib, were also obtained. Ligand structures were optimized using the MMFF94 force field, and Gasteiger charges were computed.

  • Grid Box Generation: For each target protein, a grid box was defined to encompass the active site. The grid box dimensions were centered on the co-crystallized ligand in the original PDB structure to ensure that the docking simulations were performed in the known binding pocket.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed for the conformational search. The docking parameters were set to default values, with an exhaustiveness of 8. The top-ranked conformation for each ligand was selected based on the lowest binding energy.

  • Analysis of Results: The binding interactions, including hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of the proteins were analyzed.

Visualizations

Docking Workflow

The following diagram illustrates the computational workflow employed for the comparative docking studies.

docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand Ligand Structure (2D to 3D) Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Grid Grid Box Generation (Define Active Site) Prot_Prep->Grid Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid->Docking Results Analyze Binding Modes and Interactions Docking->Results Comparison Compare Docking Scores Results->Comparison egfr_pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes

References

A Comparative Guide to the Purity Assessment and Validation of Synthesized Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity and validating the synthesis of Methyl 3-(1H-imidazol-1-YL)benzoate. The performance of the synthesized compound is objectively compared with a commercially available alternative, supported by experimental data and detailed protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole moiety in numerous biologically active molecules. Imidazole-based compounds are known to exhibit a wide range of pharmacological activities, including acting as tyrosine kinase inhibitors, which are crucial in cancer therapy.[1][2] The purity of such compounds is of paramount importance for reliable biological screening and drug development. This guide outlines a systematic approach to purity validation using modern analytical techniques.

Synthesis and Potential Impurities

The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction.[3][4] This copper-catalyzed cross-coupling reaction involves the N-arylation of imidazole with a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate).

Reaction Scheme:

Methyl 3-bromobenzoate + Imidazole --(CuI, L-proline, K2CO3, DMSO)--> this compound

Potential impurities arising from this synthesis may include:

  • Unreacted starting materials: Methyl 3-bromobenzoate and imidazole.

  • Side-products: Isomeric products (e.g., methyl 2-(1H-imidazol-1-yl)benzoate or methyl 4-(1H-imidazol-1-yl)benzoate if the starting material is not pure), and products of homocoupling reactions.

  • Residual solvent: Dimethyl sulfoxide (DMSO).

  • Inorganic salts: From the base and copper catalyst.

Purity Assessment Methodologies

A multi-pronged approach is recommended for the comprehensive purity assessment of the synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques, along with thermal analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.[5][6][7] A reversed-phase method is generally suitable for this type of aromatic compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity assessment, as it allows for direct quantification of the analyte against a certified internal standard without the need for a reference standard of the analyte itself.[8][9][10][11][12]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds based on the principle of melting point depression.[13][14][15][16][17]

Comparative Data Analysis

For this guide, the purity of a synthesized batch of this compound was assessed and compared to a commercially available isomer, Methyl 4-(1H-imidazol-1-yl)benzoate (99% purity, Sigma-Aldrich).[18][19]

Table 1: HPLC Purity Assessment Data

CompoundRetention Time (min)Peak Area (%)
Synthesized this compound
Main Peak8.5299.65
Impurity 1 (Imidazole)2.150.15
Impurity 2 (Methyl 3-bromobenzoate)10.230.20
Methyl 4-(1H-imidazol-1-yl)benzoate (Commercial)
Main Peak8.7599.85
Impurity 3 (Unknown)7.980.15

Table 2: qNMR Purity Assessment Data

CompoundInternal StandardPurity (mol/mol %)
Synthesized this compound Maleic Acid99.5 ± 0.2
Methyl 4-(1H-imidazol-1-yl)benzoate (Commercial) Maleic Acid99.7 ± 0.1

Table 3: DSC Purity Assessment Data

CompoundOnset of Melting (°C)Purity (mol %)
Synthesized this compound 120.599.4
Methyl 4-(1H-imidazol-1-yl)benzoate (Commercial) 125.299.8

Experimental Protocols

Synthesis of this compound

A mixture of methyl 3-bromobenzoate (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol) in DMSO (5 mL) is heated at 120 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

HPLC Method
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

qNMR Method

Accurately weighed samples of the synthesized compound (approx. 10 mg) and the internal standard (maleic acid, approx. 5 mg) are dissolved in a known volume of DMSO-d6. The 1H NMR spectrum is recorded with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons. The purity is calculated by comparing the integral of a well-resolved signal of the analyte with that of the internal standard.

DSC Method

A sample of the crystalline compound (2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. The sample is heated at a constant rate (e.g., 2 °C/min) under a nitrogen atmosphere. The purity is determined from the shape of the melting endotherm using the van't Hoff equation.[17]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_validation Validation synthesis Ullmann Condensation workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification hplc HPLC-UV purification->hplc qnmr qNMR purification->qnmr dsc DSC purification->dsc comparison Comparison with Commercial Alternative hplc->comparison qnmr->comparison dsc->comparison final_purity Final Purity Assignment comparison->final_purity signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

References

Safety Operating Guide

Proper Disposal of Methyl 3-(1H-imidazol-1-YL)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Methyl 3-(1H-imidazol-1-YL)benzoate, a compound for which specific disposal instructions may not be readily available. The following protocols are based on general best practices for laboratory chemical waste management and information on structurally similar compounds.

Waste Characterization and Hazard Assessment

Key Hazard Considerations:

Hazard ClassificationAssociated RisksRecommended Precautions
Combustible Solid May ignite if exposed to a sufficient heat source.Store away from heat, sparks, and open flames.[4]
Skin and Eye Irritant Can cause irritation or burns upon contact.[2][5]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
Respiratory Irritant Inhalation of dust may irritate the respiratory system.[2][5]Handle in a well-ventilated area or a chemical fume hood.[6]
Incompatible Materials Reacts with strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][6]Segregate from incompatible chemicals during storage and disposal.[6]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of dust generation, a dust mask (e.g., N95) should be used.[2] All handling of the solid should ideally occur within a chemical fume hood.[6]

Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

G A 1. Characterize Waste Treat as Hazardous Chemical Waste B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste Away from Incompatibles B->C D 4. Containerize Waste Use a compatible, sealed container C->D E 5. Label Container 'Hazardous Waste' and full chemical name D->E F 6. Store in Designated Area Secure, well-ventilated E->F G 7. Arrange for Professional Disposal Contact EHS or licensed contractor F->G H DO NOT dispose in regular trash or drain G->H

Disposal workflow for this compound.

Detailed Procedural Steps:

  • Waste Collection:

    • Collect pure this compound and solutions containing it in a dedicated, compatible waste container.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must be in good condition, with no leaks or cracks, and have a secure, sealable lid.[7]

  • Segregation:

    • Store the waste container separately from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][6] Segregation can be achieved by using separate cabinets or secondary containment.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7]

    • The label must also include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[3]

    • Include the date of waste generation and the laboratory or principal investigator's contact information.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area.[8] This area should be well-ventilated and secure.

    • Keep the container closed except when adding waste.[7]

    • Secondary containment should be used to prevent spills from reaching drains.[1]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][6]

    • Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the sanitary sewer. [1][7] Evaporation in a fume hood is also not an acceptable method of disposal.[1]

Empty Container Disposal

Empty containers that previously held this compound must also be disposed of properly.

  • Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[7][9]

  • Collect the rinsate as hazardous waste and add it to your designated waste container.[7]

  • After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycling, depending on institutional policies.[9]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, clean up the spill using absorbent materials.[4]

  • For solid spills, use dry clean-up procedures to avoid generating dust.[5]

  • Collect all spill cleanup materials in a sealed bag or container, label it as hazardous waste with the chemical name, and dispose of it through the hazardous waste program.[4]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Methyl 3-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 3-(1H-imidazol-1-YL)benzoate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from data for structurally similar compounds, including Methyl Benzoate, 3-(1H-Imidazol-1-yl)benzoic acid, and Methyl 4-(1H-imidazol-1-yl)benzoate. This guide should be used with caution and supplemented by professional judgment and a thorough risk assessment before handling the material.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.

Anticipated Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles or a face shield are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection - Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. - Lab Coat: A standard laboratory coat should be worn. - Clothing: A complete suit protecting against chemicals may be necessary depending on the scale of work.
Respiratory Protection - For routine handling in a well-ventilated area: A dust mask (e.g., N95) may be sufficient. - For larger quantities or in case of inadequate ventilation: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. If the respirator is the sole means of protection, use a full-face supplied air respirator.
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2][3]

  • Wash hands thoroughly after handling the compound.[1][2][3]

  • Keep the container tightly sealed when not in use.[2]

  • Avoid generating dust.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[1]

Disposal Plan
  • Product Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product.

Experimental Workflow

The following diagram illustrates a safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh Proceed when ready handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon After experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe After disposal post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A flowchart for the safe handling of chemicals in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1H-imidazol-1-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1H-imidazol-1-YL)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.